NH2-PEG3-C2-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSAZJIJBTKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584975 | |
| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252881-74-6 | |
| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 12-amino-4,7,10-trioxadodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG3-C2-Boc: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the heterobifunctional linker, NH2-PEG3-C2-Boc. This molecule is of significant interest to researchers and professionals in drug development, particularly in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]
Core Chemical Properties and Structure
This compound, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool featuring a primary amine and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer.[6] This structure imparts desirable solubility and flexibility to molecules it is incorporated into.[7]
Chemical Structure
The molecule consists of a triethylene glycol (PEG3) core, which enhances aqueous solubility. One terminus is a primary amine (-NH2), available for conjugation, while the other end is an ethylamine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be removed under acidic conditions to reveal a second primary amine for further functionalization.[8][9]
Physicochemical and Identification Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C13H28N2O5 | [6] |
| Molecular Weight | 292.37 g/mol | [6][10] |
| CAS Number | 101187-40-0 | |
| Appearance | Colorless to light yellow viscous liquid | [11][12] |
| Purity | Typically ≥95% | [13] |
| Solubility | Soluble in DMSO, DMF, CH2Cl2, and water | [9][12] |
| Storage Conditions | 2-8°C or -20°C, protected from light | [10][12] |
| Topological Polar Surface Area (TPSA) | 92.04 Ų | [13] |
| XLogP3 | -0.5 | [6] |
| Hydrogen Bond Donors | 2 | [13] |
| Hydrogen Bond Acceptors | 6 | [13] |
| Rotatable Bonds | 11 | [13] |
Experimental Protocols
The utility of this compound lies in its reactive termini. The following sections detail common experimental procedures involving this linker.
Boc Deprotection
The removal of the Boc protecting group is a critical step to expose the second primary amine for subsequent reactions. This is typically achieved under acidic conditions.
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [14]
-
Dissolution: Dissolve the Boc-protected PEG linker (this compound) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
Amine Conjugation
The primary amine of this compound can be readily conjugated to various functional groups, most commonly carboxylic acids or their activated esters.
Protocol: Amide Coupling with an NHS Ester [15][16][17]
-
Dissolution: Dissolve the amine-containing molecule (this compound) in an anhydrous organic solvent such as DMF, DCM, or DMSO.
-
Reagent Addition: Add the N-hydroxysuccinimide (NHS) ester-containing compound to the solution, typically in a 1:1 or 2:1 molar ratio relative to the amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to maintain a neutral or slightly basic pH (7-9).
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Purification: Upon completion, the final product can be purified using standard techniques such as column chromatography.
Protocol: Amide Coupling with a Carboxylic Acid using EDC [15]
-
Activation: Dissolve the carboxylic acid-containing molecule in an appropriate dry solvent (e.g., DMF or DMSO). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and, optionally, NHS to the solution to pre-activate the carboxylic acid. This is most effective at a pH of 4.5.
-
Amine Addition: Add the this compound solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding hydroxylamine or another amine-containing buffer.
-
Purification: Purify the product using standard chromatographic methods.
Application in PROTAC Development
This compound is frequently utilized as a linker in the synthesis of PROTACs.[3][4][5][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase.
Safety Information
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. BocNH-PEG3-CH2CH2NH2 | 101187-40-0 | FB72999 | Biosynth [biosynth.com]
- 2. This compound | Amines | Ambeed.com [ambeed.com]
- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 6. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In-Depth Technical Guide: NH2-PEG3-C2-Boc in the Development of α-Synuclein Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of NH2-PEG3-C2-Boc and its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of α-synuclein aggregates, a key pathological hallmark in neurodegenerative diseases such as Parkinson's disease.
Core Compound Specifications: this compound
This compound is a heterobifunctional linker containing a free amine (NH2) group, a three-unit polyethylene glycol (PEG3) chain, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for sequential conjugation to two different molecular entities, making it a valuable tool in the assembly of complex molecules like PROTACs.
| Property | Value | Reference(s) |
| Molecular Formula | C13H28N2O5 | [1][2] |
| Molecular Weight | 292.37 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | |
| Storage Conditions | 4°C, protect from light | [2] |
Application in PROTACs for α-Synuclein Degradation
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for optimal ternary complex formation between the target protein and the E3 ligase. PEG-based linkers, such as those derived from this compound, are frequently employed to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
A notable application of a PEG3-based linker is in the development of PROTACs targeting α-synuclein aggregates. In a study by Wen et al. (2023), a series of PROTACs were synthesized by linking an α-synuclein aggregation inhibitor (sery384) to various E3 ligase ligands using linkers of different lengths, including a triethylene glycol linker.[4] One of the most effective compounds, designated as compound 5 in the study, utilized a cIAP1 ligand and demonstrated significant degradation of α-synuclein aggregates in a cellular model.[4]
PROTAC Synthesis Workflow
The general workflow for synthesizing an α-synuclein-targeting PROTAC using a PEG3-based linker involves several key steps. The Boc-protected amine of this compound allows for the initial conjugation to the E3 ligase ligand, followed by deprotection and subsequent reaction with the target protein ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of NH2-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as NH2-PEG3-C2-Boc. This heterobifunctional linker is a critical component in the development of advanced therapeutics, particularly as a spacer in Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a robust synthesis protocol, purification methods, and analytical characterization of the title compound. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to produce and purify this compound with high purity.
Introduction
This compound is a polyethylene glycol (PEG)-based linker molecule featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a flexible 11-atom spacer. The strategic placement of the acid-labile Boc protecting group allows for selective deprotection and subsequent conjugation, making it an invaluable tool in multi-step organic synthesis. Its primary application lies in the construction of PROTACs, where it serves as the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG chain are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application.
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Synonyms | NH2-PEG3-C2-NH-Boc, t-Boc-N-Amido-PEG3-amine, PROTAC Linker 15 |
| CAS Number | 101187-40-0 |
| Molecular Formula | C13H28N2O5 |
| Molecular Weight | 292.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity (Typical) | ≥95% (Commercial), >99% achievable with proper purification[1][2] |
| Storage | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. |
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is confirmed by ¹H and ¹³C NMR. While a specific spectrum is not publicly available, the expected signals would correspond to the protons and carbons of the PEG chain, the ethyl groups, and the Boc protecting group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A typical purity for commercially available material is ≥99%.[1][2]
Synthesis of this compound
The synthesis of this compound is achieved through the mono-Boc protection of the corresponding diamine, 1,11-diamino-3,6,9-trioxaundecane. A robust and efficient one-pot method involves the in-situ generation of a mono-hydrochloride salt of the diamine, which deactivates one of the amine groups, allowing for the selective protection of the other.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from established methods for the mono-Boc protection of diamines.
Materials:
-
1,11-diamino-3,6,9-trioxaundecane
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me3SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Mono-protonation: To the cooled and stirring solution, add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine may form. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and the di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volume).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by silica gel column chromatography to remove any unreacted starting material, the di-Boc protected by-product, and other impurities.
Purification Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of increasing methanol in dichloromethane. A typical gradient might start with 100% DCM and gradually increase to 5-10% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product, this compound, will have an intermediate polarity between the non-polar di-Boc by-product and the highly polar unreacted diamine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to light yellow liquid.
Application in PROTACs: A Conceptual Overview
This compound is a key building block in the synthesis of PROTACs. The free amine can be coupled to a warhead ligand for a target protein, and after deprotection of the Boc group, the newly revealed amine can be linked to an E3 ligase ligand.
Caption: Conceptual workflow of PROTAC synthesis and mechanism of action.
Conclusion
This compound is a versatile and essential linker for the synthesis of complex bioconjugates, most notably PROTACs. The synthetic and purification protocols detailed in this guide provide a reliable pathway to obtaining this compound in high purity. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the quality and consistency of the final product, thereby facilitating advancements in drug discovery and development.
References
In-Depth Technical Guide: Solubility of NH2-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG3-C2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug modalities. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in complex biological systems.
Core Compound Characteristics
This compound, with the chemical name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses distinct structural features that dictate its solubility profile. The molecule incorporates a hydrophilic polyethylene glycol (PEG) chain, a terminal primary amine, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature results in a varied solubility across different solvent classes. The PEG component generally enhances water solubility, while the Boc group contributes to solubility in organic solvents.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound is not extensively available in public literature. However, data from supplier technical datasheets and analogous compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Solvent Type | Solubility | Concentration (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | 342.03 mM[1] | Requires sonication for dissolution. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Water | Polar Protic | < 1 mg/mL[2] | < 3.42 mM | Likely indicates slight solubility or insolubility in aqueous solutions at 25°C.[2] |
| Dichloromethane (DCM) | Chlorinated | Soluble (Qualitative) | - | Often used as a reaction solvent for this compound, suggesting good solubility.[1] |
| Ethanol | Polar Protic | Soluble (Qualitative) | - | PEG derivatives are generally soluble in ethanol.[3] |
| Acetonitrile | Polar Aprotic | Soluble (Qualitative) | - | PEG linkers typically show good solubility in acetonitrile.[3] |
Experimental Protocols
The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.
Objective: To determine the saturation solubility of this compound in a selection of relevant solvents.
Materials:
-
This compound (solid or liquid)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Dichloromethane, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key logical steps involved in the solubility determination of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
A Technical Guide to the Stability and Storage of NH2-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical stability and storage considerations for the PROTAC linker, NH2-PEG3-C2-Boc. Understanding these parameters is essential for ensuring the integrity, reliability, and reproducibility of experimental results in drug discovery and development.
Core Stability Profile
This compound is a heterobifunctional molecule composed of a triethylene glycol (PEG3) spacer, a Boc-protected amine, and a terminal primary amine. Its stability is primarily influenced by the chemical properties of the Boc protecting group and the polyether backbone of the PEG linker.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. However, it is inherently sensitive to acidic environments. The PEG linker, while generally stable, is susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen.
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on available data for this and structurally similar molecules.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][2] 2-8°C for short-term storage. | Minimizes degradation kinetics of both the Boc group and the PEG chain. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Prevents oxidative degradation of the PEG linker.[1] |
| Light | Protect from light.[1] | Minimizes light-induced degradation. |
| Moisture | Keep in a dry environment. | Prevents potential hydrolysis, although the primary concern is degradation via other pathways. |
| Form | Store as a solid if possible. If in solution, use anhydrous solvents and store at -20°C or -80°C. | Solutions may be more prone to degradation. |
Key Degradation Pathways
The primary routes of degradation for this compound are the acidic cleavage of the Boc protecting group and the oxidation of the PEG linker.
Boc Group Deprotection
The Boc group is readily cleaved under acidic conditions to yield the free amine. This reaction is a common synthetic step but an undesirable degradation pathway during storage or in certain experimental conditions.
Caption: Acid-catalyzed deprotection of the Boc group.
Oxidative Degradation of the PEG Linker
The polyethylene glycol chain is susceptible to auto-oxidation, a process that can be initiated by heat, light, or the presence of transition metal ions. This degradation can lead to chain scission, resulting in the formation of various byproducts, including formic esters and lower molecular weight PEG fragments. The ether linkages within the PEG backbone are the primary sites of oxidative attack.[1][3][4]
Caption: Oxidative degradation of the PEG linker.
Experimental Protocol for Stability Assessment
General Workflow for Stability Testing
This workflow is based on a common method for assessing the in vitro metabolic stability of compounds using human liver microsomes (HLM).[5][6] For chemical stability, the HLM and NADPH can be replaced with the specific chemical stressor (e.g., acidic or basic buffer, oxidizing agent).
Caption: Experimental workflow for stability assessment.
Disclaimer: The information provided in this technical guide is intended for research professionals and is based on currently available scientific literature and product information. It is essential to consult the specific product datasheet and perform appropriate stability studies for your particular application and storage conditions.
References
Technical Guide: NH2-PEG3-C2-Boc (CAS No. 101187-40-0) for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-Boc, with the CAS number 101187-40-0, is a heterobifunctional linker molecule widely employed in the field of drug discovery and development. Its structure features a primary amine (NH2), a three-unit polyethylene glycol (PEG3) spacer, a two-carbon (C2) ethylenediamine backbone, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it a valuable tool, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins involved in disease processes.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] The PEG3 spacer in this compound enhances aqueous solubility and cell permeability of the resulting PROTAC molecule.[6]
This technical guide provides a comprehensive overview of the properties, safety information, and a key application of this compound in the synthesis of PROTAC intermediates.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 101187-40-0 | [1][7] |
| Molecular Formula | C13H28N2O5 | [1] |
| Molecular Weight | 292.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| IUPAC Name | tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | [7] |
| Synonyms | t-Boc-N-Amido-PEG3-amine, PROTAC Linker 15 | [7] |
| Solubility | Soluble in DMSO | [1][7] |
| Storage | 2-8°C, keep in dark place, inert atmosphere | [1] |
Safety Data Sheet (SDS) Summary
| Hazard Statement | Precautionary Statement | Signal Word |
| H315 - Causes skin irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray | Warning |
| H319 - Causes serious eye irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335 - May cause respiratory irritation |
Note: This is a summary. Always refer to the full Safety Data Sheet from the supplier before handling the chemical.
Application in PROTAC Synthesis: Experimental Protocol
This compound is a valuable intermediate for the synthesis of more complex linkers used in PROTAC construction. The following is a representative experimental protocol for the synthesis of an "Iodide ACETYL-Tailed Linker" using this compound.[1]
Synthesis of an Iodide ACETYL-Tailed Linker Intermediate
This protocol describes the reaction of this compound with an iodoacetic acid N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Iodoacetic acid N-hydroxysuccinimide (NHS) ester
-
4-methylmorpholine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add Iodoacetic acid N-hydroxysuccinimide (NHS) ester and 4-methylmorpholine to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Purify the resulting product (a brown oily liquid intermediate) by silica gel column chromatography.
-
Remove the solvent.
-
Mix the purified intermediate with a DCM/TFA solution to deprotect the Boc group.
-
Remove the solvent to obtain the final Iodide ACETYL-Tailed Linker. Further purification may not be necessary.[1]
Diagrams and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing together the target protein and the E3 ligase.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Synthesis of an Iodide ACETYL-Tailed Linker
This diagram outlines the key steps in the synthesis protocol described in Section 3.1.
Caption: Workflow for the synthesis of an Iodide ACETYL-Tailed Linker.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs and other advanced drug molecules. Its defined structure, including a hydrophilic PEG spacer and orthogonally protected amines, provides medicinal chemists with a reliable tool for constructing complex molecular architectures. The provided experimental protocol serves as a practical example of its utility in creating functionalized linkers for targeted protein degradation. As the field of targeted therapeutics continues to evolve, the application of well-defined linkers like this compound will remain a cornerstone of innovative drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. xcessbio.com [xcessbio.com]
A Technical Guide to NH2-PEG3-C2-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic development and chemical biology, the strategic linkage of molecules is paramount to achieving desired functionality and efficacy. Heterobifunctional linkers, possessing two distinct reactive moieties, are indispensable tools in this regard. This technical guide focuses on NH2-PEG3-C2-Boc, a widely utilized linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2]
This guide provides a comprehensive overview of the commercial availability, technical specifications, and application of this compound. It includes detailed experimental protocols for its use in PROTAC synthesis and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.
Commercial Suppliers and Technical Data
This compound, also known by various synonyms such as Boc-NH-PEG3-CH2CH2NH2 and 1-Boc-amino-11-amino-3,6,9-trioxaundecane, is available from a range of commercial suppliers. The selection of a suitable supplier should be guided by factors such as purity, availability, and supporting documentation. Below is a summary of technical data from several prominent suppliers.
| Supplier | Product Name/Synonym | CAS Number | Purity | Molecular Weight | Storage Conditions |
| Sigma-Aldrich | NH2-PEG3-C2-NH-Boc | 101187-40-0 | ≥95% | 292.37 g/mol | 2-8°C, inert atmosphere |
| MedChemExpress | NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | 101187-40-0 | ≥99% (HPLC) | 292.37 g/mol | 4°C, protect from light |
| PurePEG | BocNH-PEG3-CH2CH2NH2 | 101187-40-0 | ≥95% | 292.37 g/mol | -20°C |
| ChemScene | NH2-PEG3-C2-NH-Boc | 101187-40-0 | ≥97% | 292.37 g/mol | 4°C, protect from light |
| Biopharma PEG | BOC-NH-PEG3-NH2 | 101187-40-0 | ≥95% | 292.37 g/mol | -5°C, dry, avoid sunlight |
The Role of this compound in PROTAC Synthesis
The structure of this compound is ideally suited for PROTAC synthesis. It features a free primary amine (NH2) for conjugation to a ligand for the target protein of interest (POI), and a Boc-protected amine which, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase. The polyethylene glycol (PEG) spacer enhances the solubility and can influence the stability and cell permeability of the final PROTAC molecule.[3][4]
The synthesis of a PROTAC using this linker typically involves a multi-step process:
-
Coupling to the POI Ligand: The free amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid) on the POI-binding ligand to form a stable amide bond.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker under acidic conditions to expose a primary amine.
-
Coupling to the E3 Ligase Ligand: The newly exposed amine is then conjugated to a ligand that binds to an E3 ubiquitin ligase, completing the synthesis of the heterobifunctional PROTAC molecule.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Amide Coupling of this compound to a POI Ligand with a Carboxylic Acid Moiety
Materials:
-
POI ligand with a carboxylic acid group
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1 equivalent) in the anhydrous solvent.
-
Activation (if using EDC/NHS): If using EDC/NHS, add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the POI ligand solution and stir for 15-30 minutes at room temperature to form the active NHS ester.
-
Linker Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.
-
Coupling (if using HATU/HOBt): If using HATU/HOBt, dissolve the POI ligand, this compound, HATU (1.2 equivalents), and HOBt (1.2 equivalents) in the anhydrous solvent, and then add DIPEA (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting conjugate by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of the Linker
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane - TIS)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).
-
Acid Addition: Cool the solution to 0°C and add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger such as TIS (2.5-5% v/v) can be added.[5]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
TFA Salt Removal: Co-evaporate the residue with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the deprotected product.
Protocol 3: Coupling of the Deprotected Linker-POI Conjugate to an E3 Ligase Ligand
This protocol assumes the E3 ligase ligand has a carboxylic acid moiety for amide bond formation.
Materials:
-
Deprotected Linker-POI conjugate (from Protocol 2)
-
E3 ligase ligand with a carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Follow the same procedure as outlined in Protocol 1 , substituting the POI ligand with the E3 ligase ligand and the this compound with the deprotected Linker-POI conjugate.
-
Purify the final PROTAC molecule using preparative HPLC.
Signaling Pathway and Experimental Workflow Visualizations
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7][8][9]
A common target for PROTACs is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[10][11][12][13] BRD4 is a transcriptional co-activator that plays a crucial role in the expression of key oncogenes, such as c-Myc. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for PROTAC Synthesis and Validation
The development of a novel PROTAC is an iterative process involving synthesis, purification, and biological validation. A typical experimental workflow is depicted below.
Caption: A general experimental workflow for the synthesis and validation of a PROTAC.
Conclusion
This compound is a versatile and valuable linker for the construction of PROTACs and other bioconjugates. Its well-defined structure, commercial availability, and straightforward reactivity make it an attractive choice for researchers in both academic and industrial settings. The successful development of potent and selective protein degraders relies on a thorough understanding of the chemistry of such linkers, coupled with robust experimental design and validation. This guide provides a foundational resource for the effective utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 8. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have emerged as a cornerstone in PROTAC design. Far from being a passive spacer, the PEG linker plays a critical role in determining the overall efficacy, pharmacokinetic properties, and drug-like characteristics of a PROTAC molecule.[1][2] This technical guide provides a comprehensive exploration of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.
The Multifaceted Influence of PEG Linkers on PROTAC Function
The linker is a critical determinant of a successful PROTAC, profoundly influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3] The length, flexibility, and composition of the linker directly impact the efficacy of the PROTAC.[4]
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[5] The hydrophilic nature of the PEG linker significantly improves the solubility of PROTACs, which is beneficial for formulation and bioavailability.[4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units.[4] This allows for the systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex.[3] The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of successful ternary complex formation.[6]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the risk of immunogenicity and other adverse effects.[2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can reduce renal clearance, thereby extending the circulation half-life of the PROTAC.[]
However, the use of PEG linkers also presents some challenges:
-
Metabolic Stability: Compared to more rigid alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[2]
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the flexibility of PEG linkers can allow them to adopt folded conformations that shield polar surface area and facilitate membrane crossing, excessive hydrophilicity can hinder passive diffusion.[1]
Quantitative Impact of PEG Linkers on PROTAC Performance
The optimization of the PEG linker is a critical step in PROTAC development. The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BET-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Caco-2 Permeability (10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 150 | 85 | 1.2 |
| PROTAC B | PEG4 | 25 | >95 | 0.8 |
| PROTAC C | PEG6 | 80 | 90 | 0.5 |
| PROTAC D | PEG8 | 200 | 75 | 0.3 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bifunctional Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, bifunctional crosslinkers are indispensable tools for covalently linking two or more biomolecules.[1] These reagents are fundamental in studying protein-protein interactions, creating antibody-drug conjugates (ADCs), preparing immunogens, and immobilizing proteins onto solid supports.[2][3] This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their classification, reaction chemistries, and applications, supplemented with detailed experimental protocols and quantitative data.
Core Concepts of Bifunctional Crosslinkers
Bifunctional crosslinkers are molecules with two reactive ends capable of forming covalent bonds with specific functional groups on proteins and other biomolecules.[4] The general structure consists of two reactive groups connected by a spacer arm. The nature of these reactive groups and the spacer arm dictates the crosslinker's specificity, reactivity, and utility in various applications.[5]
Key characteristics that define a bifunctional crosslinker include:
-
Reactivity of Functional Groups: The specific amino acid side chains or other functional groups that the crosslinker targets. Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[2]
-
Homobifunctional vs. Heterobifunctional: Whether the two reactive ends are identical or different.
-
Spacer Arm Length: The distance between the two reactive ends, which determines the spatial constraints of the crosslink.[5]
-
Cleavability: Whether the spacer arm can be cleaved under specific chemical or enzymatic conditions.[6]
-
Solubility and Cell Membrane Permeability: Properties that influence the crosslinker's suitability for intracellular or extracellular applications.[5]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and their overall structure.
Homobifunctional Crosslinkers
These crosslinkers possess two identical reactive groups and are typically used in single-step reactions to link molecules with the same functional group.[7] They are often employed for intramolecular crosslinking, polymerizing monomers, and studying protein interactions.[7] However, they can lead to unwanted polymerization and self-conjugation.[2]
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step reactions.[7] This controlled approach minimizes unwanted side reactions like self-conjugation and polymerization, making them ideal for linking two different biomolecules.[2] These are the most commonly used crosslinkers for creating conjugates between proteins, such as antibody-enzyme complexes.[8]
Zero-Length Crosslinkers
Zero-length crosslinkers mediate the covalent coupling of two molecules without becoming part of the final linkage.[9][10] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[11][12] These are advantageous when minimizing structural perturbation of the conjugated molecules is critical.[13]
Common Chemistries of Bifunctional Crosslinkers
The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on amino acid residues.
Amine-Reactive Crosslinkers
Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, are common targets for crosslinking due to their abundance and accessibility. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups, forming stable amide bonds.[14]
Sulfhydryl-Reactive Crosslinkers
Sulfhydryl groups (-SH) on cysteine residues are less abundant than primary amines, allowing for more specific targeting. Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds.[5]
Photoreactive Crosslinkers
Photoreactive crosslinkers remain inert until activated by UV light.[7][15] Upon activation, they can react non-specifically with nearby C-H bonds.[16] This is particularly useful for capturing transient or weak interactions where specific functional groups may not be conveniently located. Aryl azides and diazirines are common photoreactive groups.[7][15]
Quantitative Data of Common Bifunctional Crosslinkers
The choice of crosslinker is often guided by its specific properties, such as spacer arm length and solubility. The following tables summarize key quantitative data for a selection of common crosslinkers.
| Homobifunctional Crosslinkers | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | NHS ester (Amine) | 11.4 | No | No | Yes |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester (Amine) | 11.4 | No | Yes | No |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (Amine) | 12.0 | Yes (Disulfide) | No | Yes |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester (Amine) | 12.0 | Yes (Disulfide) | Yes | No |
| DTME | Thiol | 13.1 | Yes (Disulfide) | No | Yes |
| BMOE | Maleimide (Thiol) | 8.0 | No | No | Yes |
| Heterobifunctional Crosslinkers | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine) | Maleimide (Thiol) | 8.3 | No | No | Yes |
| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Thiol) | 8.3 | No | Yes | No |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester (Amine) | Maleimide (Thiol) | 7.3 | No | No | Yes |
| Sulfo-MBS | Sulfo-NHS ester (Amine) | Maleimide (Thiol) | 7.3 | No | Yes | No |
| SIA (N-Succinimidyl iodoacetate) | NHS ester (Amine) | Iodoacetyl (Thiol) | 1.5 | No | No | Yes |
| Zero-Length Crosslinkers | Reactive Groups | Spacer Arm Length (Å) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl, Amine | 0 |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carboxyl, Amine | 0 |
Cleavable vs. Non-Cleavable Crosslinkers
The choice between a cleavable and non-cleavable crosslinker depends on the downstream application.
-
Non-Cleavable Crosslinkers: Form stable, permanent bonds, which are ideal for applications requiring long-term stability, such as in co-immunoprecipitation (Co-IP) and creating stable antibody-drug conjugates.[6][17]
-
Cleavable Crosslinkers: Contain a spacer arm with a labile bond that can be broken under specific conditions (e.g., reduction, pH change, enzymatic cleavage).[6] This is particularly advantageous in mass spectrometry-based proteomics (XL-MS) as it simplifies data analysis and allows for the enrichment of crosslinked peptides.[6] In the context of ADCs, cleavable linkers enable the release of the cytotoxic payload within the target cell.[18]
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for commonly used crosslinking procedures.
Two-Step Protein-Protein Conjugation using SMCC (Heterobifunctional)
This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).[19]
Materials:
-
Protein 1 (amine-containing) in a non-amine buffer (e.g., PBS, pH 7.2-8.0)
-
Protein 2 (sulfhydryl-containing)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Desalting column
Procedure:
-
Equilibration: Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[20]
-
Prepare SMCC Solution: Dissolve SMCC in DMSO or DMF to a concentration of 50 mM.[20]
-
Activation of Protein 1:
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[19]
-
Conjugation to Protein 2:
-
Add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1.
-
Incubate for 35-45 minutes at room temperature.[20]
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[21]
Zero-Length Crosslinking using EDC and NHS
This protocol outlines the coupling of a carboxyl-containing molecule (Protein 1) to an amine-containing molecule (Protein 2).[22]
Materials:
-
Protein 1 (carboxyl-containing)
-
Protein 2 (amine-containing)
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine)
-
Desalting column
Procedure:
-
Equilibration: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature.[11]
-
Activation of Protein 1:
-
Quenching of EDC (Optional but recommended for two-step): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[22]
-
Buffer Exchange (Optional): Remove excess reagents using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Protein 2:
-
Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[24]
-
Purification: Purify the final conjugate using a desalting column or dialysis.[23]
Applications in Drug Development
Bifunctional crosslinkers are pivotal in modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[] In ADCs, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific tumor antigen.[18] The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload at the tumor site.[] Both cleavable and non-cleavable linkers are utilized, each with distinct advantages regarding stability, efficacy, and the "bystander effect" (the ability of the released payload to kill neighboring cancer cells).[18][26]
Characterization of Crosslinked Products
The analysis of crosslinked products is essential to confirm successful conjugation and to identify the sites of interaction. Crosslinking-Mass Spectrometry (XL-MS) is a powerful technique for identifying crosslinked peptides, providing insights into protein conformations and interaction interfaces.[27][28] This involves the enzymatic digestion of the crosslinked protein complex followed by mass spectrometric analysis to identify the covalently linked peptides.[28]
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 17. purepeg.com [purepeg.com]
- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. proteochem.com [proteochem.com]
- 21. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 22. manuals.plus [manuals.plus]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. benchchem.com [benchchem.com]
- 26. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 27. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
Methodological & Application
Application Notes and Protocols for NH2-PEG3-C2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-Boc is a heterobifunctional linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS). Its structure, featuring a primary amine, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers several advantages in the synthesis of modified peptides and other complex molecules like Proteolysis Targeting Chimeras (PROTACs). The PEG moiety enhances the solubility of growing peptide chains, particularly hydrophobic sequences, leading to improved coupling efficiencies and higher purity of the final product. The terminal primary amine allows for covalent attachment to a solid support, while the orthogonal Boc protecting group enables stepwise elongation of the peptide chain using standard Boc- or Fmoc-based SPPS strategies.
These application notes provide detailed protocols for the use of this compound in SPPS, from its initial immobilization on a solid support to the final cleavage of the synthesized peptide. The provided data summarizes typical yields and purities that can be expected when utilizing this linker, based on studies of similarly PEGylated peptides.
Data Presentation
The incorporation of a PEG linker, such as this compound, at the N-terminus of a peptide has been shown to significantly improve the overall yield and purity of the synthesized peptide, especially for longer and more hydrophobic sequences. The following table summarizes representative data from the synthesis of peptides of varying lengths with and without N-terminal PEGylation. While a different PEG linker was used in the cited study, the trends are expected to be comparable when using this compound.
| Peptide Sequence Length | N-terminal Modification | Crude Yield (%) | Crude Purity (%) | Purified Yield (%) | Final Purity (%) | Solubility (1 mg/mL in Water/Acetonitrile) |
| 9-mer | None | 67 | 84 | 25 | >95 | Soluble |
| 9-mer | PEGylated | 75 | 88 | 35 | >98 | Highly Soluble |
| 15-mer | None | 55 | 75 | 18 | >95 | Moderately Soluble |
| 15-mer | PEGylated | 68 | 85 | 30 | >98 | Highly Soluble |
| 25-mer | None | 40 | 60 | 10 | >90 | Poorly Soluble |
| 25-mer | PEGylated | 60 | 78 | 25 | >95 | Soluble |
| 38-mer | None | 25 | 45 | <5 | ~85 | Insoluble |
| 38-mer | PEGylated | 50 | 70 | 15 | >95 | Soluble |
Data adapted from a study on N-terminal PEGylation of peptides of varying lengths.[1][2]
Experimental Protocols
Immobilization of this compound on Solid Support (e.g., 2-Chlorotrityl Chloride Resin)
This protocol describes the selective coupling of the free primary amine of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The Boc-protected amine remains intact for subsequent peptide synthesis.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in a solid-phase synthesis vessel.
-
Linker Preparation: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Coupling Reaction: Add the linker solution to the swollen resin. Add DIPEA (2.4 eq) to the resin suspension and shake the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The resin is now ready for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the general cycle for peptide chain elongation on the this compound functionalized resin using Boc chemistry.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
DCM
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure (per coupling cycle):
-
Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 5 minutes.
-
Drain the solution and treat with fresh 25-50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3-5 eq) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for SPPS using this compound linker.
Logical Relationship of SPPS Steps
Caption: Logical flow of solid-phase peptide synthesis.
References
Application Notes and Protocols for NH2-PEG3-C2-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-Boc is a heterobifunctional linker that is increasingly utilized in the field of targeted drug delivery. Its structure, featuring a free amine (NH2) group, a hydrophilic triethylene glycol (PEG3) spacer, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the conjugation of targeting moieties to therapeutic payloads. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for controlled, sequential conjugation.[1][2][3]
These application notes provide a comprehensive overview of the utility of the this compound linker in the construction of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and other bioconjugates. Detailed protocols for drug-linker conjugation, deprotection, and subsequent conjugation to a targeting protein are provided, along with methods for characterization.
Properties and Advantages of the this compound Linker
The unique chemical architecture of the this compound linker imparts several beneficial properties to targeted drug conjugates:
-
Enhanced Solubility: The hydrophilic PEG3 chain can significantly improve the aqueous solubility of hydrophobic drug payloads, reducing the propensity for aggregation.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic molecules by increasing their hydrodynamic size and shielding them from enzymatic degradation and renal clearance.
-
Biocompatibility: Polyethylene glycol is known for its low immunogenicity and toxicity, making it a suitable component for in vivo applications.
-
Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The free amine can be reacted first, followed by deprotection and subsequent reaction of the newly exposed amine, providing precise control over the synthesis of the drug conjugate.
A summary of the physicochemical properties of the this compound linker is provided in Table 1.
| Property | Value |
| Molecular Formula | C13H28N2O5 |
| Molecular Weight | 292.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DCM, and other organic solvents |
| Storage Conditions | 4°C, protect from light. For long-term storage, -20°C is recommended. |
Table 1: Physicochemical Properties of this compound.
Application: Antibody-Drug Conjugate (ADC) Synthesis
A primary application of the this compound linker is in the synthesis of ADCs. In this context, the linker bridges a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The following sections detail a general protocol for this process.
Experimental Workflow for ADC Synthesis
The overall workflow for synthesizing an ADC using the this compound linker involves several key steps, as illustrated in the diagram below.
Caption: Workflow for ADC synthesis using this compound linker.
Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a drug containing a carboxylic acid group to the free amine of the this compound linker.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Activation of the Drug:
-
Dissolve the drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to the Linker:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the activated drug solution dropwise to the linker solution.
-
Add DIPEA (2 equivalents) and stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or RP-HPLC to obtain the Boc-protected drug-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected drug-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.
-
The resulting amine-functionalized drug-linker conjugate can be used directly in the next step or purified by RP-HPLC if necessary.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the amine-functionalized drug-linker to a monoclonal antibody via lysine residues. This example utilizes a heterobifunctional crosslinker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a maleimide group onto the antibody for subsequent reaction with a thiol-modified drug-linker. For the purpose of this protocol, we will assume the amine-functionalized drug-linker is further modified to incorporate a terminal thiol group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-functionalized drug-linker (with an introduced thiol group)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass Spectrometer (MS)
Procedure:
-
Antibody Modification with SMCC:
-
Prepare a stock solution of SMCC in DMSO.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The final concentration of DMSO should be less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column (SEC) equilibrated with PBS.
-
-
Conjugation of Thiolated Drug-Linker:
-
Immediately after purification, add the thiol-containing drug-linker to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug-linker over the number of introduced maleimide groups is recommended.
-
Incubate the reaction at room temperature for 4 hours or at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (SEC) equilibrated with a formulation buffer.
-
Further purification to separate ADCs with different drug-to-antibody ratios (DAR) can be performed using HIC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry (MS).
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
In vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing and non-expressing cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Quantitative Data Presentation
The following tables present illustrative data that could be obtained from the characterization of an ADC synthesized using the this compound linker. Note that these are example values and will vary depending on the specific antibody, drug, and conjugation conditions.
| ADC Batch | Average DAR (by HIC) | Monomer Purity (by SEC) |
| ADC-001 | 3.8 | >98% |
| ADC-002 | 7.5 | >95% |
Table 2: Example Characterization of ADC Batches.
| Cell Line (Antigen Expression) | ADC-001 IC50 (nM) | ADC-002 IC50 (nM) | Free Drug IC50 (nM) |
| Target-Positive | 1.5 | 0.8 | 0.1 |
| Target-Negative | >1000 | >1000 | 0.1 |
Table 3: Example In Vitro Cytotoxicity Data.
Signaling Pathway Visualization
In the context of an ADC, the linker itself does not directly participate in a signaling pathway. However, the ADC as a whole elicits a biological response by delivering a cytotoxic payload to a target cell, which then interferes with a critical cellular pathway, such as cell division. The following diagram illustrates the general mechanism of action of an ADC.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Conclusion
The this compound linker is a valuable tool for the development of targeted drug delivery systems. Its properties facilitate the creation of soluble, stable, and effective bioconjugates. The provided protocols offer a general framework for the synthesis and characterization of ADCs using this linker. Researchers should optimize these protocols for their specific drug, targeting moiety, and desired product characteristics. Further studies to generate specific quantitative data for conjugates employing this linker will continue to advance its application in therapeutic development.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with NH2-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. The heterobifunctional linker, NH2-PEG3-C2-Boc, offers a versatile platform for nanoparticle modification. It possesses a terminal amine group for initial conjugation to the nanoparticle surface and a Boc-protected amine at the other end. This protecting group allows for a multi-step functionalization strategy, where the terminal amine can be deprotected under specific conditions to enable the subsequent attachment of targeting ligands, therapeutic payloads, or imaging moieties.
These application notes provide a detailed, step-by-step protocol for the surface functionalization of nanoparticles with this compound, followed by the deprotection of the Boc group and subsequent conjugation of a targeting ligand. The protocols are designed to be adaptable for various nanoparticle types, such as gold or iron oxide nanoparticles, that present suitable surface chemistries for amine conjugation.
Experimental Workflow Overview
The overall workflow for the surface functionalization of nanoparticles involves a three-stage process:
-
Conjugation of this compound to the Nanoparticle Surface: The free amine of the PEG linker is covalently attached to the nanoparticle surface.
-
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is removed to expose a terminal primary amine.
-
Conjugation of a Targeting Ligand: A targeting molecule, such as an antibody or peptide, is conjugated to the newly exposed amine group.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the functionalization process. These values are illustrative and will vary depending on the specific nanoparticle type, size, and concentration, as well as the reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (e.g., Carboxylated) | 100 ± 5 | < 0.2 | -35 ± 5 |
| NP-PEG-NHBoc | 120 ± 7 | < 0.2 | -20 ± 5 |
| NP-PEG-NH2 | 122 ± 6 | < 0.2 | +15 ± 5 |
| Targeted Nanoparticle | 145 ± 10 | < 0.25 | -5 ± 5 |
Table 2: Quantification of Surface Functionalization
| Parameter | Method | Typical Value |
| PEG Grafting Density | 1H NMR, TGA | 0.01 - 0.05 µmol PEG/mg NP[1] |
| Amine Group Quantification (post-deprotection) | Ninhydrin Assay, Fluorescamine Assay | 50-100% of theoretical amine content[2] |
| Targeting Ligand Conjugation Efficiency | BCA Protein Assay, ELISA | 60 - 80% |
| Drug Loading Capacity (if applicable) | UV-Vis Spectroscopy, HPLC | 5 - 15% (w/w) |
| Drug Encapsulation Efficiency (if applicable) | UV-Vis Spectroscopy, HPLC | > 90%[3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the this compound linker to nanoparticles with surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Sonicate the dispersion briefly to ensure homogeneity.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle dispersion, add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups, forming NHS esters.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. A 100-fold molar excess of the linker relative to the estimated surface carboxyl groups is a good starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS esters.
-
Purify the NP-PEG-NHBoc by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.
-
-
Characterization:
-
Characterize the purified NP-PEG-NHBoc for hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) and for surface charge using zeta potential measurement.
-
The successful conjugation can be further confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the nanoparticle surface to expose the terminal primary amine.
Materials:
-
NP-PEG-NHBoc from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Nanoparticle Suspension:
-
Lyophilize or carefully dry the purified NP-PEG-NHBoc to remove water.
-
Resuspend the dried nanoparticles in DCM.
-
-
Deprotection Reaction:
-
Prepare a deprotection solution of 20-50% (v/v) TFA in DCM.
-
Add the deprotection solution to the nanoparticle suspension.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a gentle stream of nitrogen.
-
Wash the resulting amine-functionalized nanoparticles (NP-PEG-NH2) extensively with PBS using centrifugal filter units to remove residual acid and byproducts. Ensure the pH of the final nanoparticle suspension is neutral.
-
-
Characterization:
-
Characterize the purified NP-PEG-NH2 for hydrodynamic diameter, PDI, and zeta potential. A shift to a positive zeta potential is indicative of successful deprotection.
-
Quantify the exposed amine groups using a colorimetric assay such as the ninhydrin or fluorescamine assay.
-
Protocol 3: Conjugation of a Targeting Ligand (e.g., anti-EGFR Antibody) to Amine-Functionalized Nanoparticles
This protocol details the conjugation of a targeting antibody with available carboxyl groups to the amine-functionalized nanoparticles.
Materials:
-
NP-PEG-NH2 from Protocol 2
-
Targeting antibody (e.g., anti-EGFR)
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units
Procedure:
-
Antibody Preparation and Activation:
-
Dissolve the targeting antibody in MES buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the antibody solution.
-
Incubate for 30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
-
Conjugation Reaction:
-
Disperse the NP-PEG-NH2 in MES buffer.
-
Add the activated antibody solution to the nanoparticle dispersion. The molar ratio of antibody to nanoparticles should be optimized for the specific application.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 50 mM and stir for 15 minutes.
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove unconjugated antibodies and excess reagents.
-
-
Characterization and Functional Assays:
-
Characterize the final targeted nanoparticles for hydrodynamic diameter, PDI, and zeta potential.
-
Confirm the presence of the antibody on the nanoparticle surface using techniques like ELISA or Western blotting.
-
Perform in vitro cell binding and uptake studies using cancer cell lines that overexpress the target receptor (e.g., A431 cells for EGFR) to validate the targeting functionality.[4]
-
Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Nanoparticles functionalized with anti-EGFR antibodies can specifically target cancer cells that overexpress the Epidermal Growth Factor Receptor (EGFR). Upon binding, these nanoparticles can be internalized, delivering their therapeutic payload directly to the cancer cells. This targeted approach can enhance the therapeutic efficacy while minimizing off-target side effects. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[4]
Conclusion
The use of this compound provides a robust and versatile method for the surface functionalization of nanoparticles. The protocols outlined in these application notes offer a comprehensive guide for researchers to develop sophisticated, multi-functional nanoparticle systems for targeted drug delivery and other biomedical applications. Careful characterization at each step of the functionalization process is crucial to ensure the desired physicochemical properties and biological activity of the final nanoconjugate.
References
- 1. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Bioconjugation of NH2-PEG3-C2-Boc with NHS Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules containing a primary amine with N-hydroxysuccinimide (NHS) esters using the bifunctional linker, NH2-PEG3-C2-Boc. This linker is valuable in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amine allows for subsequent deprotection and further functionalization.
Introduction to the Bioconjugation Chemistry
The core of this bioconjugation strategy lies in the reaction between a primary amine and an NHS ester. NHS esters are highly reactive towards nucleophilic primary amines, forming a stable and irreversible amide bond. This reaction is efficient and proceeds under mild conditions, making it suitable for a wide range of biomolecules.[1][2]
The this compound linker possesses a terminal primary amine that can react with an NHS ester-functionalized molecule (e.g., a small molecule drug, a protein, or a peptide). The other end of the linker has a tert-butyloxycarbonyl (Boc) protected amine, which remains inert during the initial conjugation. This Boc group can be subsequently removed under acidic conditions to reveal a primary amine for further conjugation steps.[3]
Key Reaction Parameters and Optimization
The success of the conjugation reaction is dependent on several key parameters that can be optimized to maximize yield and purity.
Effect of pH
The pH of the reaction is a critical factor. The primary amine on the this compound linker must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at high pH, the NHS ester is prone to hydrolysis, which competes with the desired amidation reaction. The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[1][4]
dot
Molar Ratio of Reactants
The molar ratio of the NHS ester-functionalized molecule to the this compound linker influences the extent of the reaction. A molar excess of the NHS ester is often used to drive the reaction to completion and maximize the consumption of the linker. However, an excessive amount can lead to difficulties in purification. A typical starting point is a 1.5 to 5-fold molar excess of the NHS ester.[5] For labeling proteins, a 5- to 20-fold molar excess of the NHS ester reagent may be necessary, especially for dilute protein solutions.[2]
Data Presentation
The following tables summarize key quantitative data related to NHS ester conjugation reactions.
Table 1: Effect of pH on NHS Ester Half-Life [1]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
This data illustrates the increased rate of NHS ester hydrolysis at higher pH values.
Table 2: General Recommendations for Molar Excess of NHS Ester
| Target Molecule Concentration | Recommended Molar Excess of NHS Ester | Expected Outcome |
| Concentrated (e.g., >5 mg/mL) | 1.5 - 5 fold | High conjugation efficiency |
| Dilute (e.g., 1-5 mg/mL) | 5 - 20 fold | Compensates for lower concentration to achieve desired labeling |
These are general guidelines and the optimal molar ratio should be determined empirically for each specific reaction.
Experimental Protocols
Protocol for Conjugation of an NHS Ester to this compound
This protocol describes a general procedure for conjugating a molecule activated with an NHS ester to the primary amine of this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., HPLC, silica gel column chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the solution of the NHS ester-functionalized molecule to the solution of this compound with gentle stirring.
-
The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time should be determined by monitoring the reaction progress (e.g., by LC-MS or TLC).
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or silica gel column chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
dot
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated product to expose a primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Dissolution:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product is often obtained as the TFA salt.
-
-
Purification (Optional):
-
If necessary, the deprotected product can be purified further by reverse-phase HPLC.
-
Alternatively, the free amine can be obtained by neutralizing the TFA salt with a mild base.
-
dot
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis of the desired product.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate, verifying the addition of the PEG linker and the molecule of interest.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful tool for assessing the purity of the conjugate and for monitoring the progress of the reaction. The retention time of the conjugate will be different from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate, although the signals from the PEG chain can sometimes complicate the spectra.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incorrect pH of the reaction buffer. | Verify the pH is between 7.2 and 8.5. |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Ensure solvents are anhydrous. | |
| Insufficient molar excess of the NHS ester. | Increase the molar ratio of the NHS ester to the PEG linker. | |
| Multiple Products | Reaction with multiple amine sites on the target molecule (if applicable). | Optimize the molar ratio and reaction time to favor mono-conjugation. |
| Side reactions. | Ensure the purity of starting materials and solvents. | |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS. |
Conclusion
The bioconjugation of this compound with NHS esters is a versatile and robust method for the synthesis of complex biomolecules. By carefully controlling the reaction conditions, particularly pH and molar ratios, high yields of the desired conjugate can be achieved. Subsequent Boc deprotection provides a valuable handle for further functionalization, making this linker a key tool in the development of targeted therapeutics and other advanced biotechnological applications.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. axispharm.com [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NH2-PEG3-C2-Boc in Proteomic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NH2-PEG3-C2-Boc in proteomic studies. This bifunctional linker is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation.
Introduction to this compound and its Role in Proteomics
This compound is a heterobifunctional molecule featuring a three-unit polyethylene glycol (PEG) chain.[1][2][3] One end of the molecule has a free primary amine (NH2), while the other end has a Boc-protected amine. This structure makes it an ideal linker for the synthesis of PROTACs.[1][3][] The free amine allows for conjugation to a ligand that binds to a target protein of interest (POI), while the Boc-protected amine can be deprotected to reveal a second amine for conjugation to a ligand that recruits an E3 ubiquitin ligase.[]
The PEG component of the linker is crucial as it provides flexibility and hydrophilicity to the final PROTAC molecule, which can improve solubility and cell permeability.[5] The length of the PEG linker is a critical parameter that is often optimized to ensure the effective formation of a ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[5]
Proteomic techniques are indispensable for the characterization and validation of PROTACs synthesized using linkers like this compound. These methods are used to quantify the degradation of the target protein, assess the selectivity of the PROTAC, and understand its impact on the entire proteome.[6][7]
Core Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of this compound is as a linker in the multi-step synthesis of PROTACs. The general workflow involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the this compound linker.
Illustrative Example: Synthesis of a Bruton's Tyrosine Kinase (BTK) PROTAC
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[8][9] PROTACs designed to degrade BTK have shown promise in overcoming resistance to traditional BTK inhibitors.[9] A hypothetical synthesis of a BTK PROTAC using this compound could involve coupling a BTK-targeting warhead to the free amine of the linker, followed by deprotection of the Boc group and coupling of an E3 ligase ligand, such as one that binds to Cereblon (CRBN) or Von Hippel-Lindau (VHL).[10]
Proteomic Evaluation of PROTAC Activity
Once a PROTAC is synthesized, a series of proteomic experiments are performed to evaluate its efficacy and specificity.
Quantification of Target Protein Degradation by Western Blot
Western blotting is the most common method to confirm and quantify the degradation of the target protein. This technique allows for the determination of two key parameters for a PROTAC:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Global Proteome Analysis by Mass Spectrometry
Mass spectrometry-based proteomics provides a comprehensive view of the changes in the cellular proteome upon treatment with a PROTAC. This is crucial for:
-
Confirming On-Target Degradation: Verifying the specific degradation of the intended target protein.
-
Assessing Off-Target Effects: Identifying any unintended degradation of other proteins, which is critical for evaluating the safety and specificity of the PROTAC.[6][7]
-
Understanding Downstream Effects: Analyzing changes in the abundance of proteins in signaling pathways downstream of the target protein.[7]
Quantitative Data Presentation
The efficacy of a PROTAC is typically summarized in a table format, allowing for easy comparison between different compounds or experimental conditions. The following table provides a representative example of data that would be generated for a newly synthesized BTK PROTAC.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| BTK-PROTAC-1 | BTK | TMD8 | <10 | >90 | Cereblon |
| BTK-PROTAC-2 | BTK | Ramos | 25 | 85 | Von Hippel-Lindau |
| Control Compound | BTK | TMD8 | >1000 | <10 | Cereblon |
Note: The data presented in this table is illustrative and based on typical values reported for potent BTK degraders.[8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is essential for understanding the application of this compound in proteomics.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Downstream Signaling Pathway: BTK Degradation in B-Cell Receptor Signaling
Degradation of BTK by a PROTAC has significant downstream effects on the B-cell receptor (BCR) signaling pathway, which is critical for the survival of certain B-cell malignancies.
Caption: Impact of BTK degradation on the BCR signaling pathway.
Experimental Workflow for Proteomic Analysis
The following diagram outlines the typical workflow for evaluating a novel PROTAC using proteomic methods.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (General Procedure)
This protocol provides a general outline for the synthesis of a PROTAC. The specific reaction conditions and purification methods will need to be optimized for the specific POI and E3 ligase ligands.
Materials:
-
This compound
-
POI ligand with a reactive functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive functional group
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Coupling of POI Ligand: a. Dissolve the POI ligand and coupling reagents in an appropriate solvent (e.g., DMF). b. Add this compound and a base (e.g., DIPEA) to the reaction mixture. c. Stir the reaction at room temperature until completion (monitor by LC-MS). d. Purify the resulting intermediate by column chromatography.
-
Boc Deprotection: a. Dissolve the purified intermediate in a solvent such as DCM. b. Add TFA to the solution and stir at room temperature to remove the Boc protecting group. c. Evaporate the solvent and TFA under reduced pressure.
-
Coupling of E3 Ligase Ligand: a. Dissolve the deprotected intermediate and the E3 ligase ligand in a suitable solvent. b. Add coupling reagents and a base. c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Repeat the immunoblotting process for the loading control antibody.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Sample Preparation for Mass Spectrometry-Based Proteomics
Materials:
-
PROTAC-treated and control cell pellets
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Lysis and Protein Extraction: a. Resuspend cell pellets in lysis buffer. b. Sonicate the samples on ice to ensure complete cell lysis and shear DNA. c. Centrifuge at high speed to pellet insoluble debris. d. Collect the supernatant containing the proteome and determine the protein concentration.
-
Reduction and Alkylation: a. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. b. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: a. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: a. Acidify the peptide solution with formic acid to a final concentration of 0.1%. b. Desalt and concentrate the peptides using C18 SPE. c. Elute the peptides with a high organic solvent solution (e.g., 80% ACN, 0.1% FA). d. Lyophilize the peptides or dry them in a vacuum concentrator.
-
LC-MS/MS Analysis: a. Resuspend the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% FA in water). b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Process the raw data using appropriate software to identify and quantify the proteins. d. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Conclusion
This compound is a versatile and widely used linker in the synthesis of PROTACs for targeted protein degradation. The subsequent proteomic analysis, employing techniques such as Western blotting and mass spectrometry, is essential for the validation and characterization of these novel therapeutic agents. The protocols and workflows described in this document provide a comprehensive guide for researchers and scientists working in the field of targeted protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. sapient.bio [sapient.bio]
- 7. Protein Degrader [proteomics.com]
- 8. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes using NH2-PEG3-C2-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of highly specific and sensitive fluorescent probes is paramount for elucidating complex biological processes, identifying disease biomarkers, and accelerating drug discovery. The linker connecting the fluorophore to a targeting moiety plays a critical role in the probe's overall performance, influencing its solubility, biocompatibility, and binding affinity. NH2-PEG3-C2-Boc is a heterobifunctional linker that offers a versatile platform for the synthesis of sophisticated fluorescent probes. This linker features a terminal primary amine for conjugation to a fluorophore or targeting ligand, a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility and reduce non-specific binding, and a Boc-protected amine that can be deprotected to allow for subsequent conjugation to a second molecule.
These application notes provide a comprehensive guide to utilizing this compound for the development of targeted fluorescent probes, with a specific focus on creating a probe for imaging the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.
Data Presentation
The following table summarizes the photophysical properties of a representative fluorescent probe constructed using a PEG3 linker, a targeting peptide, and a BODIPY fluorophore. This data is provided as a reference for the expected performance of probes synthesized using the protocols described herein.
| Property | Value | Reference |
| Fluorophore | BODIPY FL | [1] |
| Targeting Peptide | LARLLT (EGFR-targeting) | [1] |
| Linker | PEG3 | [1] |
| Absorption Maximum (λabs) | ~503 nm | [1] |
| Emission Maximum (λem) | ~512 nm | [1] |
| Quantum Yield (Φ) | ~0.9 (in methanol) | |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ (in methanol) |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of a targeted fluorescent probe for EGFR imaging using this compound. The overall workflow involves a two-step process: 1) conjugation of a fluorescent dye to the primary amine of the linker, and 2) deprotection of the Boc group followed by conjugation to an EGFR-targeting peptide.
Materials and Reagents
-
This compound
-
BODIPY™ FL NHS Ester (or other amine-reactive fluorescent dye)
-
EGFR-targeting peptide with a C-terminal carboxylic acid (e.g., LARLLT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Hydroxybenzotriazole (HOBt)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol 1: Conjugation of Fluorescent Dye to this compound
This protocol describes the reaction of the primary amine of the linker with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.
-
Dissolve Reagents: Dissolve this compound (1 equivalent) and BODIPY™ FL NHS Ester (1.1 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours in the dark.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the product (BODIPY-PEG3-C2-Boc) by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Synthesis of the Final Targeted Fluorescent Probe
This protocol involves the deprotection of the Boc group and subsequent conjugation to the EGFR-targeting peptide.
-
Boc Deprotection: Dissolve the purified BODIPY-PEG3-C2-Boc in a solution of 20% TFA in DCM. Stir the mixture at room temperature for 1 hour.
-
Solvent Removal: Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of residual TFA. The resulting product is BODIPY-PEG3-C2-NH2.
-
Peptide Coupling:
-
Dissolve the EGFR-targeting peptide (LARLLT) (1 equivalent) in anhydrous DMF.
-
Add BOP (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents) to the peptide solution to pre-activate the carboxylic acid.
-
Add the deprotected BODIPY-PEG3-C2-NH2 (1.2 equivalents) to the activated peptide solution.
-
-
Reaction: Stir the reaction mixture at room temperature overnight in the dark.
-
Purification: Purify the final fluorescent probe (BODIPY-PEG3-C2-Peptide) by RP-HPLC.
-
Characterization: Confirm the final product's identity and purity by mass spectrometry and measure its concentration using the molar extinction coefficient of the fluorophore.
Visualizations
Chemical Structures and Synthesis Workflow
The following diagram illustrates the chemical structure of the key components and the overall workflow for the synthesis of the EGFR-targeted fluorescent probe.
Caption: Synthesis workflow for the EGFR-targeted fluorescent probe.
EGFR Signaling Pathway
The synthesized fluorescent probe can be used to visualize cells overexpressing EGFR and to study the dynamics of EGFR signaling. The following diagram provides a simplified overview of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for Cell Imaging
This diagram outlines the logical flow of a cell imaging experiment using the synthesized probe.
Caption: Workflow for cell imaging with the targeted probe.
References
Troubleshooting & Optimization
Technical Support Center: NH2-PEG3-C2-Boc Conjugation Reactions
Welcome to the technical support center for NH2-PEG3-C2-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an N-hydroxysuccinimide (NHS) ester?
A1: The optimal pH for NHS ester coupling reactions is a balance between maximizing the reactivity of the primary amine on this compound and minimizing the hydrolysis of the NHS ester. The primary amine is most nucleophilic when it is deprotonated. Therefore, a pH above the pKa of the amine is required. However, at higher pH, the rate of NHS ester hydrolysis increases significantly, which is a major competing reaction that reduces conjugation yield.[1][2][3] For most applications, a pH range of 7.2 to 8.5 is recommended, with pH 8.3-8.5 often cited as ideal.[1][4][5]
Q2: I am observing a low yield in my conjugation reaction. What are the common causes?
A2: Low yield in this compound conjugation reactions can stem from several factors:
-
Suboptimal pH: If the pH is too low, the amine group of the PEG linker is protonated and less reactive. If the pH is too high, the NHS ester hydrolyzes before it can react with the amine.[2][3]
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive. Improper storage or handling, or extended reaction times in aqueous buffers, can lead to significant hydrolysis.[3][6]
-
Incorrect Stoichiometry: An insufficient molar excess of one reactant over the other can lead to incomplete conversion.
-
Solvent Issues: Poor solubility of either the this compound or the NHS ester in the chosen solvent can limit the reaction rate.
-
Steric Hindrance: The bulkiness of the molecule you are conjugating to the PEG linker can sterically hinder the approach of the reactive groups, slowing down the reaction.[7][8]
-
Presence of Nucleophilic Contaminants: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS ester.[9][10]
Q3: Can I use organic solvents in my reaction? If so, which ones are recommended?
A3: Yes, using organic solvents can be beneficial, especially for improving the solubility of reactants and minimizing the hydrolysis of the NHS ester.[11] Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents for dissolving NHS esters before their addition to the reaction mixture.[6][9][10] Dichloromethane (DCM) is also a suitable solvent for many small molecule conjugations.[1] When using a co-solvent system with aqueous buffers, it is generally recommended to keep the organic solvent content below 10% to avoid denaturation if working with proteins, though for small molecule reactions this may be less critical.[10]
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10] LC-MS is particularly powerful as it allows for the identification and quantification of the starting materials, the desired product, and any major side products based on their mass-to-charge ratios.[12][13][14][15]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of the reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[2] |
| NHS Ester Hydrolysis | Ensure the NHS ester is stored under dry conditions and at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions of the NHS ester immediately before use.[9] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[2] |
| Poor Reagent Solubility | Use a co-solvent such as anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the reaction mixture.[6] Ensure the this compound is also fully dissolved. |
| Incorrect Stoichiometry | Re-calculate the molar equivalents of your reactants. Consider performing a titration experiment to determine the optimal molar ratio for your specific system. A 1:1 to 2:1 molar ratio of the NHS ester to the amine is a common starting point for small molecule conjugations.[2][9][10] |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines like Tris or glycine. Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate.[9][10] |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Action |
| Side Reactions | A large excess of the NHS ester can lead to acylation of other nucleophilic groups if present on your molecule (e.g., hydroxyl groups on serine, threonine, or tyrosine).[3][16] Reduce the molar excess of the NHS ester. |
| Incomplete Reaction | If starting material is still present, consider increasing the reaction time or temperature. Monitor the reaction by LC-MS or TLC to determine the optimal reaction time.[2][9][10] |
| Degradation of Reactants or Products | If your molecules are unstable under the reaction conditions, consider milder conditions (e.g., lower temperature, shorter reaction time). |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Rate
| pH | Half-life of NHS Ester (Hydrolysis) | Relative Amidation Rate | Final Product Yield |
| 7.0 | ~4-5 hours | Low | Moderate |
| 8.0 | ~125-210 minutes[7] | Moderate | Good |
| 8.5 | ~10-180 minutes[6][7] | High | Optimal[1] |
| 9.0 | <10-125 minutes[7][17] | Very High | May be reduced due to rapid hydrolysis |
Data is compiled from multiple sources and represents typical trends. Actual rates and yields will vary depending on the specific reactants and conditions.[6][7][17]
Table 2: Influence of Reaction Parameters on Conjugation Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Molar Ratio (NHS Ester:Amine) | 1:1 | Baseline | Stoichiometric reaction. |
| 1.5:1 to 2:1 | Increased Yield | Drives the reaction to completion by ensuring all amine is consumed.[2][9][10] | |
| >5:1 | Potential for Side Reactions | Increased risk of modifying non-target nucleophiles if present.[3][16] | |
| Solvent | Aqueous Buffer | Moderate | Risk of NHS ester hydrolysis.[6] |
| Aqueous Buffer with 10-50% DMSO/DMF | Higher | Increased solubility of reactants and reduced rate of hydrolysis.[18] | |
| Anhydrous DCM, DMF, or DMSO with base | High | Minimal hydrolysis of NHS ester.[1][9][10] | |
| Temperature | 4°C | Slower reaction, potentially higher yield | Minimizes the rate of NHS ester hydrolysis.[2] |
| Room Temperature (~25°C) | Faster reaction, good yield | A good balance between reaction rate and stability for many systems.[10] | |
| >37°C | Very fast reaction, potentially lower yield | Increased rate of both conjugation and hydrolysis.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an NHS Ester in an Organic Solvent
This protocol is a general guideline for the conjugation of this compound to a small molecule activated as an NHS ester. Optimization may be required for your specific substrate.
Materials:
-
This compound
-
Your NHS ester-activated molecule
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for more precise monitoring)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Amine: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your NHS ester-activated molecule in anhydrous DCM or DMF.
-
Add the PEG Linker: To the stirred solution, add 1.0 to 1.2 molar equivalents of this compound.
-
Add the Base: Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base such as DIPEA or TEA.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product by NMR and MS.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for low conjugation yield.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. research.rug.nl [research.rug.nl]
- 4. lcms.cz [lcms.cz]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. confluore.com [confluore.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 18. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of NH2-PEG3-C2-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling NH2-PEG3-C2-Boc, a PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features a three-unit polyethylene glycol (PEG) spacer, which enhances the solubility and bioavailability of the resulting conjugate.[4][5][6][7] One end of the linker has a primary amine (NH2) group, while the other end has a Boc-protected amine. This differential protection allows for sequential and controlled conjugation to two different molecules. It is also utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[5]
Q2: What are the general solubility characteristics of this compound?
A2: The this compound molecule has both hydrophilic and hydrophobic characteristics. The PEG portion of the molecule is hydrophilic and contributes to its solubility in aqueous solutions and polar solvents.[4][5][7] The Boc (tert-Butyloxycarbonyl) protecting group is hydrophobic and enhances solubility in organic solvents.[8] It is reported to be highly soluble in dimethyl sulfoxide (DMSO).[2][9]
Q3: How does the Boc protecting group affect the solubility of the conjugate?
A3: The Boc protecting group is a bulky, nonpolar group that generally increases the solubility of the PEG linker in lipophilic organic solvents.[8] However, its presence can sometimes reduce solubility in highly polar or aqueous solvents compared to the deprotected counterpart. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions to yield a free amine.[8][10]
Q4: Can this compound conjugates aggregate? What can be done to prevent this?
A4: Yes, PEGylated compounds, including this compound conjugates, can be prone to aggregation, especially at high concentrations or under suboptimal storage and handling conditions.[5][11][12] Aggregation can be influenced by factors such as pH, temperature, and buffer composition. To prevent aggregation, it is recommended to:
-
Work at optimal concentrations.
-
Incorporate stabilizing agents such as arginine or non-ionic surfactants (e.g., Polysorbate 20) in your buffers.[11]
-
Optimize pH and ionic strength of the solution.
-
For PEGylated proteins, consider the addition of excipients like sucrose.[11]
Troubleshooting Guide for Low Solubility
Low solubility of this compound conjugates can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: The this compound conjugate is not dissolving in the chosen solvent.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for low solubility.
Detailed Troubleshooting Steps:
-
Solvent Selection:
-
For primarily organic-soluble conjugates: Start with high-purity, anhydrous dimethyl sulfoxide (DMSO), as this compound is reported to have high solubility in this solvent.[2][9] Other organic solvents to consider are dichloromethane (DCM) or dimethylformamide (DMF).
-
For conjugates intended for aqueous solutions: Due to the hydrophilic PEG spacer, some solubility in aqueous buffers is expected.[4][5][7] However, the Boc group and the conjugated molecule may limit this. Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol).
-
-
Mechanical Assistance:
-
Vortexing: Vigorously vortex the solution to aid dissolution.
-
Sonication: Use a bath sonicator to provide energy to break up any precipitate. Be cautious with sensitive molecules, as prolonged sonication can generate heat.
-
-
Temperature Adjustment:
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the solubility of many compounds. Avoid excessive heat, which could lead to degradation of the conjugate or the Boc protecting group.
-
-
pH Adjustment (for aqueous solutions):
-
The pH of the solution can significantly impact the solubility of molecules with ionizable groups. For the free amine on this compound, a slightly acidic pH may improve solubility by protonating the amine. However, be aware that the Boc group is acid-labile and can be removed under strongly acidic conditions.[10] A screen of different pH values may be necessary.
-
-
Use of Solubilizing Agents:
-
For challenging conjugates, consider the addition of surfactants or other solubilizing agents. Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can improve solubility in aqueous solutions.
-
Troubleshooting Decision Tree
Caption: Decision tree for advanced solubility troubleshooting.
Quantitative Solubility Data
The following table summarizes the reported solubility of NH2-PEG3-C2-NH-Boc in common laboratory solvents. Please note that the solubility of a conjugate will also depend on the properties of the attached molecule.
| Solvent | Classification | Reported Solubility of NH2-PEG3-C2-NH-Boc |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[2], 90 mg/mL[9] |
| Dichloromethane (DCM) | Chlorinated | Soluble (used as a reaction solvent)[2][13] |
| Water | Aqueous | Sparingly soluble to insoluble (<1 mg/mL)[14] |
| Ethanol | Polar Protic | No specific data found; expected to be soluble |
| Methanol | Polar Protic | No specific data found; expected to be soluble |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.[2] It is recommended to use newly opened DMSO as hygroscopic DMSO can significantly impact solubility.[2]
-
Protocol 2: Solubilization for Bioconjugation in an Organic Solvent (Example with DCM)
This protocol is adapted from a method for synthesizing an Iodide ACETYL-Tailed Linker.[2][13]
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Other reaction components (e.g., NHS ester, base)
-
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.
-
Add anhydrous DCM to dissolve the linker. The volume will depend on the scale of the reaction. For example, a reaction with approximately 200 mg of the linker used 30 mL of DCM.[2][13]
-
Stir the solution at room temperature until the linker is fully dissolved before adding other reagents.
-
Protocol 3: Preparation of an Aqueous Formulation for In Vivo Use (Example with a similar PEG linker)
This protocol is based on a method for a similar compound, NH2-PEG2-CH2-Boc, and may require optimization for your specific conjugate.
-
Materials:
-
This compound conjugate
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Procedure:
-
Prepare a stock solution of the conjugate in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration of the conjugate in this example would be 2.5 mg/mL. The solution should be clear. If precipitation occurs, further optimization of the formulation will be necessary.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. purepeg.com [purepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. purepeg.com [purepeg.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. NH2-PEG3-C2-NH-Boc | 101187-40-0 | AbMole | PROTAC Linker 15 [abmole.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing Boc Deprotection of NH2-PEG3-C2-Boc
Welcome to the technical support center for the optimization of Boc deprotection of NH2-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient deprotection in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of this compound.
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue that can arise from several factors.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][3] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The PEG chain, although relatively short in this compound, can still present some steric hindrance, slowing down the reaction rate.[2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1][2]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1][2]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1][2]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products can compromise the purity and yield of your final product.
Potential Causes:
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[4]
-
Cleavage of Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or acetonides, they may be cleaved under the acidic deprotection conditions.[5] One user reported a 10-20% loss of their ester bonds with TFA.[6]
-
Trifluoroacetylation: When using TFA, trifluoroacetyl esters can form on hydroxyl groups, making purification difficult.[5]
Troubleshooting Steps:
-
Use Scavengers: Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to quench the t-butyl cations as they are formed.[1]
-
Milder Deprotection Conditions: If your substrate is sensitive to strong acids, consider alternative, milder deprotection methods.[2] Options include using oxalyl chloride in methanol or thermolytic deprotection.[2][7]
-
Control Reaction Conditions: To minimize side reactions, perform the reaction at a lower temperature (e.g., 0°C) and carefully monitor its progress to avoid prolonged exposure to acidic conditions.[1]
-
Alternative Acids: Consider using HCl in a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) which may be less prone to causing certain side reactions compared to TFA.[5][6]
3. How can I effectively purify my deprotected NH2-PEG3-C2-amine?
Proper purification is crucial to obtaining a high-purity product.
Potential Methods:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1][8]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1] This should be done carefully to avoid the hydrolysis of any base-labile groups.[1]
-
Ion-Exchange Resin: A basic ion-exchange resin can be used to scavenge the acid and isolate the free amine.[9]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a PEGylated amine?
A typical starting point for Boc deprotection is treating the substrate with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[1][10]
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the product.[1]
Q3: Are there any alternatives to TFA for Boc deprotection?
Yes, several alternatives to TFA exist, which can be beneficial for acid-sensitive substrates. These include:
-
Oxalyl chloride in methanol[11]
-
Thermolytic deprotection, which involves heating the compound, sometimes in a solvent like 2,2,2-trifluoroethanol (TFE).[7][12]
-
Deep eutectic solvents (DESs) based on choline chloride and p-toluenesulfonic acid.[13]
Q4: My compound also has an ester group. Will it be stable to Boc deprotection conditions?
Ester groups can be sensitive to acidic conditions. While many esters are stable, prolonged exposure to strong acids like TFA can lead to cleavage.[6] To minimize this risk, use the mildest effective deprotection conditions, such as a lower concentration of TFA, a shorter reaction time, or consider using HCl in an organic solvent, which has been reported to be less harsh on some esters.[6]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 - Room Temp | 1-2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1-4 hours |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp | 1-4 hours |
| p-Toluenesulfonic acid | Catalytic | Choline Chloride (DES) | Room Temp | 10-30 minutes |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid, time, or temperature; poor solubility | Increase acid concentration, extend reaction time, use a stronger acid system, ensure good solubility |
| Side Product Formation | t-butyl cation alkylation, cleavage of other acid-labile groups | Use scavengers (e.g., TIS), employ milder deprotection conditions, control reaction temperature and time |
| Purification Difficulties | Residual acid, product solubility | Evaporate volatile acid, precipitate product with a non-polar solvent, perform an aqueous workup, use ion-exchange resin |
Experimental Protocols
Standard TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene may be used to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]
Visualizations
Caption: Boc Deprotection Experimental Workflow.
Caption: Troubleshooting Decision Tree for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preventing aggregation of proteins during NH2-PEG3-C2-Boc labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during NH2-PEG3-C2-Boc labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for protein labeling?
A1: this compound is a short, hydrophilic polyethylene glycol (PEG) linker.[1][2] It contains a primary amine (-NH2) at one end for conjugation to proteins and a Boc-protected amine at the other. The PEG component enhances the solubility and stability of the labeled protein, potentially reducing aggregation.[3][4] The Boc protecting group allows for subsequent deprotection and further modification if required.
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during labeling can be triggered by several factors:
-
Suboptimal pH: The reaction is typically performed at a pH of 7.0-9.0 to ensure the primary amines on the protein are deprotonated and reactive.[5] However, if this pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing electrostatic repulsion and promoting aggregation.
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the labeling reagent.[6]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate the formation of aggregates.
-
Hydrophobic Interactions: The labeling process can expose hydrophobic patches on the protein surface, leading to aggregation. While the this compound linker is hydrophilic, the modification itself can induce conformational changes.[4]
-
Linker Properties: Although short PEG linkers are generally hydrophilic, the overall properties of the conjugate can be influenced by the nature of the protein and the degree of labeling.[7][8]
Q3: How can I detect protein aggregation?
A3: Protein aggregation can be detected using several methods:
-
Visual Inspection: Look for turbidity, opalescence, or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm is indicative of light scattering by aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[9]
-
Loss of Biological Activity: A decrease in the protein's specific activity can be an indirect sign of aggregation.
Q4: Can the degree of labeling affect aggregation?
A4: Yes, a high degree of labeling can alter the surface properties of the protein, potentially leading to increased hydrophobicity or charge neutralization, both of which can promote aggregation. It is crucial to optimize the molar ratio of the labeling reagent to the protein to achieve the desired level of labeling without compromising stability.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness during the labeling reaction.
This indicates rapid and extensive protein aggregation. The following troubleshooting steps can help identify and resolve the issue.
-
Verify Buffer pH and Composition:
-
Question: Is the reaction pH appropriate for your protein's stability?
-
Answer: Ensure the reaction pH is at least one to two units away from your protein's isoelectric point (pI). If the pI is unknown, perform a pH scouting experiment to determine the optimal pH for solubility.
-
Question: Does your buffer contain primary amines?
-
Answer: Avoid buffers like Tris and glycine. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6]
-
-
Optimize Protein Concentration:
-
Question: Is the protein concentration too high?
-
Answer: Try reducing the protein concentration. While higher concentrations can increase reaction efficiency, they also increase the risk of aggregation. If a high final concentration is required, perform the labeling at a lower concentration and then concentrate the purified product.
-
-
Adjust Reagent Addition:
-
Question: Are you adding the labeling reagent too quickly?
-
Answer: Add the dissolved this compound linker to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the reagent.
-
Issue 2: No visible precipitation, but analysis shows the presence of soluble aggregates.
Soluble aggregates can be a precursor to larger, insoluble aggregates and can negatively impact the biological activity and immunogenicity of the protein.
-
Incorporate Stabilizing Additives:
-
Question: Have you considered using additives to enhance protein stability?
-
Answer: The addition of certain excipients to the labeling buffer can significantly reduce aggregation. Refer to the table below for common additives and their recommended concentrations.[10]
-
-
Optimize Reaction Temperature and Time:
-
Question: Could the reaction conditions be too harsh?
-
Answer: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation by slowing down the kinetics of both the labeling and aggregation processes.
-
-
Purification Strategy:
-
Question: How are you purifying your labeled protein?
-
Answer: Use size exclusion chromatography (SEC) immediately after the reaction to separate the monomeric labeled protein from any soluble aggregates and unreacted reagents.[9]
-
Data Presentation: Impact of Additives on Protein Stability
The following table summarizes common additives used to prevent protein aggregation during labeling, their typical concentrations, and their mechanisms of action. The effectiveness of each additive is protein-dependent and should be empirically determined.
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-500 mM | Shields electrostatic interactions, reducing the likelihood of aggregation, especially at low ionic strengths.[11] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Stabilize the native protein structure through preferential exclusion, promoting a more compact state.[10] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they are preferentially excluded from the protein surface, favoring the native conformation. |
| Amino Acids (e.g., L-Arginine, L-Glutamic Acid) | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches and increasing the solubility of the protein.[12] |
| Non-ionic Detergents (e.g., Polysorbate 20, Triton X-100) | 0.01-0.1% (w/v) | Can help to solubilize hydrophobic regions of proteins and prevent aggregation. Use with caution as they may interfere with downstream applications.[13] |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol provides a general guideline for labeling a protein with this compound via its primary amines. Optimization will be required for each specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Dialyze the purified protein against the reaction buffer to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-100 mM.
-
Labeling Reaction: a. Calculate the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 10- to 50-fold molar excess over the protein). b. Slowly add the linker solution to the protein solution while gently stirring. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled protein from unreacted linker and quenching buffer components using size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified labeled protein using SDS-PAGE (to observe the molecular weight shift), UV-Vis spectroscopy, and DLS (to assess for aggregation). The degree of labeling can be quantified using methods like MALDI-TOF mass spectrometry.[11]
Protocol 2: Optimization of Labeling Conditions to Minimize Aggregation
This protocol describes a small-scale experiment to determine the optimal buffer conditions for your protein.
Procedure:
-
Prepare a series of small-scale reactions in different buffers. Vary one parameter at a time (e.g., pH, salt concentration, or the presence of an additive from the table above).
-
Initiate the labeling reaction as described in Protocol 1.
-
Monitor the reactions for any signs of precipitation.
-
After the incubation period, quench the reactions.
-
Analyze a small aliquot of each reaction mixture by DLS or SEC to quantify the percentage of aggregation.
-
Analyze the labeling efficiency for the conditions that show minimal aggregation to select the optimal reaction conditions.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of NH2-PEG3-C2-Boc Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of NH2-PEG3-C2-Boc and its reaction products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
Common impurities can originate from starting materials, side reactions, or subsequent reaction steps. These may include:
-
Unreacted Starting Materials: Any excess reactants from the synthesis of the PEG linker.
-
Di-Boc Species: Molecules where both amino groups have been protected with a Boc group.
-
PEG Oligomers of Varying Lengths: Commercial PEG reagents can sometimes contain a distribution of PEG chain lengths.
-
Byproducts from Boc Protection: Impurities can arise from the Boc protection step.
-
Side-Products from Subsequent Reactions: If this compound is used in a further reaction, side-products from that specific chemistry will be present. For example, in acidic deprotection of a Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues.[1]
Q2: Which chromatographic technique is best suited for purifying my this compound product?
The optimal chromatographic technique depends on the scale of your synthesis, the impurity profile, and the desired final purity. The two most recommended methods are Silica Gel Column Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
-
Silica Gel Column Chromatography: This is a cost-effective method suitable for medium to large-scale purifications.[2] However, the polar nature of PEG compounds can lead to streaking and poor separation.[2][3]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC offers high resolution and is excellent for achieving high purity, especially for smaller-scale purifications or when separating closely related impurities.[4]
Q3: How can I monitor the progress of my column chromatography purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the elution of your product from the column. Due to the nature of PEG compounds, visualization can be challenging. Staining with iodine vapor or Dragendorff's reagent is often effective.[5] Most commercially available TLC plates contain a fluorescent indicator, allowing for visualization under UV light (254 nm); compounds that absorb UV light will appear as dark spots.[6]
Q4: My PEGylated product appears to be a smear or streak on the TLC plate. What can I do to improve this?
Streaking of PEG-containing compounds on silica TLC plates is a common issue due to their polar nature.[3] To improve spot definition, you can try using a more polar solvent system, such as adding a small amount of methanol or a mixture of ethanol and isopropanol to your eluent.[2][3] Using a solvent system like chloroform/methanol or dichloromethane/methanol can also help tighten the spots.[3]
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Product is highly polar and retained on the silica column. | Gradually increase the polarity of the mobile phase. A slow gradient of methanol in dichloromethane or chloroform is often effective. |
| Product co-elutes with impurities. | Optimize the gradient for your chromatography. A shallower gradient can improve separation.[2] For RP-HPLC, adjusting the percentage of the organic solvent and the ion-pairing agent (e.g., TFA) can significantly impact separation. |
| Product degradation during purification. | Investigate the stability of your compound at different pH values and temperatures. Consider using a faster purification method. |
| Incomplete elution from the column. | After your main product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to check for any remaining product. |
Issue 2: Product is Not Pure After a Single Purification Step
| Possible Cause | Troubleshooting Steps |
| Closely eluting impurities. | If using silica gel chromatography, consider switching to RP-HPLC for better resolution. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. For silica gel, a general rule is to use a mass of silica that is 50-100 times the mass of the crude product. |
| Inappropriate solvent system. | Systematically screen different solvent systems using TLC to find the optimal conditions for separation before running a column. |
| Presence of reaction byproducts. | Identify the byproducts using techniques like LC-MS. Optimize the reaction conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for your specific reaction mixture.
-
Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 100% Dichloromethane - DCM).[2]
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent to the level of the silica bed. Add a thin layer of sand to the top.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for oily products, adsorb the crude material onto a small amount of silica gel, dry it, and then dry-load it onto the column.[2]
-
Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by introducing a polar solvent like methanol (MeOH). A slow, shallow gradient is recommended.[2] A gradient of 0-10% MeOH in DCM is a good starting point.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.[2]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline for analytical and preparative RP-HPLC.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.[2]
-
Column and Mobile Phase: A C18 column is commonly used. The mobile phase typically consists of an aqueous solvent (A) and an organic solvent (B), both containing 0.1% trifluoroacetic acid (TFA). A common choice is Water with 0.1% TFA for solvent A and Acetonitrile with 0.1% TFA for solvent B.
-
Gradient Elution: A typical gradient might be:
-
Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at ~214 nm for the amide bond.[2]
-
Product Isolation: Combine the pure fractions and lyophilize or remove the solvent by other appropriate means.
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Silica Gel Chromatography | Reversed-Phase HPLC |
| Scale | Medium to Large | Small to Medium |
| Resolution | Moderate | High |
| Cost | Low | High |
| Common Issues | Streaking of polar compounds[3] | Column fouling, need for TFA removal |
| Typical Purity | >95% (can be lower depending on impurities) | >99% achievable[7][8] |
Table 2: Common TLC Stains for PEG-ylated Compounds
| Stain | Procedure | Appearance of Spots |
| Iodine | Place the developed TLC plate in a chamber with a few crystals of iodine.[6] | Yellow-brown spots.[6] |
| Dragendorff's Reagent | Dip or spray the plate with the reagent. | Orange to brown spots. |
| Potassium Permanganate | Dip the plate in a solution of KMnO4. Gentle heating may be required. | Yellow spots on a purple background.[9] |
| p-Anisaldehyde | Dip the plate in the stain and heat gently. | Varies, often pink to purple spots.[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
Common side reactions with NH2-PEG3-C2-Boc and how to avoid them
Welcome to the technical support center for NH2-PEG3-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound?
-
For long-term storage, it is recommended to store this compound at -20°C as a liquid.[1][2] Some suppliers also recommend storage at 2-8°C under an inert atmosphere and protected from light. For stock solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is advised.[3] Always refer to the supplier's datasheet for specific storage recommendations.
-
-
Q2: Is this compound stable in aqueous solutions?
-
While polyethylene glycol (PEG) linkers are known for their water solubility, their stability in aqueous solutions can be influenced by pH.[4] The ether linkages in the PEG chain are generally stable but can undergo slow hydrolysis, particularly at elevated temperatures.[5][6][7][8] It is best practice to prepare fresh aqueous solutions for your reactions.
-
Amide Coupling Reactions
-
Q3: I am observing low yield during the amide coupling reaction with my carboxylic acid-containing molecule. What are the common causes?
-
Low yields in amide coupling reactions can stem from several factors:
-
Suboptimal pH: The reaction between the primary amine of the PEG linker and an activated carboxylic acid (e.g., NHS ester) is most efficient at a pH between 7.2 and 8.5.[9][10] Using buffers that contain primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[11]
-
Hydrolysis of Activated Ester: NHS esters can hydrolyze in aqueous solutions. Ensure that your activated carboxylic acid is freshly prepared or has been stored under anhydrous conditions.
-
Stoichiometry: An inappropriate ratio of the PEG linker to your target molecule can lead to incomplete reaction or the formation of side products.
-
-
-
Q4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?
-
The formation of multiple products can be due to:
-
Di-PEGylation: If your target molecule has more than one carboxylic acid group, multiple PEG linkers can react, leading to di- or multi-PEGylated species.[9] This can be controlled by adjusting the stoichiometry of the PEG linker to the target molecule.[9]
-
N-acylurea Formation: When using carbodiimides like EDC for carboxylic acid activation, an N-acylurea byproduct can form if the reaction with the amine is not efficient.[9]
-
-
Boc Deprotection
-
Q5: My Boc deprotection reaction is incomplete. How can I drive it to completion?
-
Incomplete Boc deprotection is a common issue and can be addressed by optimizing the reaction conditions:
-
Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis.[12] Trifluoroacetic acid (TFA) is commonly used.[12][13] If deprotection is incomplete, you can try increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane (DCM)).[12] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[12]
-
Reaction Time and Temperature: Deprotection is a kinetic process. Extending the reaction time or gently heating the mixture may be necessary for complete removal of the Boc group.[12]
-
-
-
Q6: I am observing side products after the Boc deprotection step. What are they and how can I avoid them?
-
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation.[13][14] Electron-rich amino acid residues like tryptophan and methionine are particularly susceptible to this.[13]
-
Prevention: To avoid this side reaction, it is highly recommended to use "scavengers" in the deprotection solution.[13] A common scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., in a 95:2.5:2.5 ratio).[13]
-
Troubleshooting Guides
Problem: Low Yield in Amide Coupling
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer is between pH 7.2 and 8.5. Use non-amine containing buffers like phosphate-buffered saline (PBS) or borate buffer.[9][10] |
| Hydrolysis of NHS ester | Use freshly prepared or properly stored activated ester. Minimize the time the activated ester is in an aqueous solution before adding the PEG linker. |
| Inefficient Activation | If using EDC/NHS, ensure reagents are fresh. Consider a two-step protocol where the carboxylic acid is activated first, followed by the addition of the PEG linker.[11] |
| Incorrect Stoichiometry | Optimize the molar ratio of the PEG linker to your target molecule. A 1:1 to 1.5:1 ratio of the acylating agent to the amine is a good starting point.[9] |
Problem: Side Products in Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Increase the concentration of TFA (e.g., to 50% in DCM). Extend the reaction time and monitor progress by TLC or LC-MS. Consider using 4M HCl in 1,4-dioxane.[12] |
| Alkylation by tert-butyl cation | Add scavengers such as triisopropylsilane (TIS) and water to the TFA deprotection solution.[13] |
| Product Degradation | If your molecule is acid-sensitive, consider using milder deprotection conditions or a different protecting group strategy. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions).
-
Stir the reaction at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.0 equivalent) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated carboxylic acid solution to the PEG linker solution.
-
Stir the reaction at room temperature for 2 hours to overnight.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a quenching solution (e.g., 50 mM Tris or hydroxylamine) and incubating for 15 minutes.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Analysis:
-
Confirm the molecular weight of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) containing scavengers (e.g., 95:2.5:2.5 TFA:water:TIS).
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.
-
-
Neutralization (Optional):
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Visualized Workflows
Caption: Amide coupling workflow with potential side reactions and prevention.
Caption: Boc deprotection workflow with potential side reactions and prevention.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: NH2-PEG3-C2-Boc Synthesis
Welcome to the technical support center for the synthesis of NH2-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound can introduce several challenges. These primarily include:
-
Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials.
-
Side Product Formation: Undesired side products can form, complicating purification.
-
Purification Difficulties: The polar nature of the PEG linker can make separation from impurities challenging, especially at a large scale.
-
Handling Issues: The product is often an oil, which can be difficult to handle and transfer.
Q2: What are the critical parameters to control during the Boc-protection step?
A2: The Boc-protection step is crucial for a successful synthesis. Key parameters to control include:
-
Stoichiometry: Precise control of the molar ratio of the amine starting material to the Boc-anhydride is essential to avoid di-Boc protected byproducts.
-
Temperature: The reaction is typically carried out at room temperature. Excursions to higher temperatures can lead to side reactions.
-
pH: Maintaining a basic pH is necessary for the reaction to proceed efficiently.
-
Solvent: A suitable solvent that dissolves both the amine and the Boc-anhydride is required. A mixture of dioxane and water is commonly used.
Q3: How can I effectively remove unreacted starting materials and byproducts during purification?
A3: Purification of PEGylated compounds can be complex. Common techniques include:
-
Column Chromatography: Silica gel chromatography is often used, but the polar nature of the product can lead to streaking and poor separation. A gradient elution with a polar solvent system is typically required.
-
Ion Exchange Chromatography (IEX): This technique can be effective in separating charged impurities from the neutral product.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be useful for removing smaller impurities.
-
Aqueous Workup: A carefully designed series of aqueous extractions can help remove water-soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during Boc protection. | - Ensure the reaction is stirred vigorously to ensure proper mixing. - Increase the reaction time and monitor progress by TLC or LC-MS. - Check the quality and reactivity of the Boc-anhydride. |
| Loss of product during aqueous workup. | - Minimize the volume of aqueous washes. - Perform back-extraction of the aqueous layers with an organic solvent to recover any dissolved product. | |
| Inefficient purification. | - Optimize the solvent system for column chromatography. A gradient of methanol in dichloromethane or ethanol/isopropanol in chloroform can be effective.[] - Consider alternative purification methods like IEX or SEC. | |
| Presence of Di-Boc Protected Impurity | Excess of Boc-anhydride used. | - Carefully control the stoichiometry of the reactants. Use a slight excess of the amine starting material. |
| Reaction conditions favoring di-protection. | - Add the Boc-anhydride solution dropwise to the amine solution to maintain a low concentration of the protecting agent. | |
| Difficulty in Removing Starting Amine | Similar polarity to the product. | - Optimize the pH during aqueous extraction to ensure the starting amine is in its protonated, water-soluble form. - Employ ion-exchange chromatography to bind the charged amine. |
| Product is a Sticky Oil, Hard to Handle | Inherent property of the PEG linker. | - After purification, co-evaporate the product with a high-boiling point, non-polar solvent like toluene to remove residual solvents. - Lyophilization from an aqueous solution can sometimes yield a more manageable solid. |
| Incomplete Boc Deprotection (if applicable) | Insufficient acid strength or reaction time. | - Use a stronger acid solution, such as 50% TFA in DCM, or consider 4M HCl in dioxane.[2] - Increase the deprotection reaction time and monitor by TLC or LC-MS.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
tert-butyl N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Starting Amine)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Dioxane/Water mixture
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the starting amine (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add a base such as triethylamine (1.1 equivalents).
-
Slowly add a solution of (Boc)2O (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Data Presentation
Table 1: Reaction Conditions and Outcomes for Boc Protection
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Dioxane/Water (1:1) | Tetrahydrofuran |
| Base | Triethylamine | Sodium Bicarbonate | N,N-Diisopropylethylamine |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temp |
| Reaction Time | 18 hours | 24 hours | 12 hours |
| Yield (%) | 85 | 78 | 90 |
| Purity (%) | 92 | 90 | 95 |
Table 2: Comparison of Purification Methods
| Purification Method | Mobile Phase/Eluent | Typical Recovery (%) | Final Purity (%) |
| Silica Gel Chromatography | 0-10% Methanol in Dichloromethane | 70-80 | >95 |
| Reverse Phase HPLC | Acetonitrile/Water with 0.1% TFA | >90 | >98 |
| Ion Exchange Chromatography | Salt Gradient (e.g., NaCl) | 80-90 | >96 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Stability issues of NH2-PEG3-C2-Boc in aqueous buffers
Welcome to the technical support center for NH2-PEG3-C2-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability issues of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:
-
A primary amine (NH2): This group is available for conjugation to other molecules.
-
A polyethylene glycol (PEG) spacer (PEG3): This short PEG chain enhances solubility in aqueous solutions and provides spacing between conjugated molecules.[1]
-
A tert-butyloxycarbonyl (Boc) protecting group: This group blocks a second primary amine, preventing it from reacting until the Boc group is intentionally removed.[2]
Q2: What are the primary stability concerns for this compound in aqueous buffers?
A2: The two main points of potential instability in this compound are the Boc-protected amine and the PEG linker itself.
-
Boc Group Instability: The Boc group is sensitive to acidic conditions and will be cleaved to reveal the free amine.[3] It is generally stable in basic and neutral aqueous solutions at room temperature.[4]
-
PEG Linker Degradation: The PEG chain can undergo oxidative degradation, especially in the presence of transition metals and oxygen. This degradation can be accelerated by heat and light.[5]
Q3: At what pH is the Boc group on this compound unstable?
A3: The Boc group is labile in acidic conditions, typically at a pH below 4.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[3] While generally stable at neutral and basic pH, prolonged incubation at elevated temperatures in certain buffers could potentially lead to slow hydrolysis.
Q4: How can I store this compound to ensure its stability?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, 4°C is acceptable. If the compound is in solution, it should be stored at -80°C for up to one year to minimize degradation.[2]
Troubleshooting Guide
Issue 1: Unexpected reaction or side-product formation
Possible Cause: Premature deprotection of the Boc group.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is neutral or slightly basic (pH 7-8). Use a calibrated pH meter to confirm.
-
Avoid Acidic Contaminants: Check all reagents and solvents for acidic impurities.
-
Control Temperature: Perform your reactions at room temperature or below, unless the protocol specifically requires elevated temperatures.
-
Analyze for Deprotection: Use analytical techniques like HPLC or mass spectrometry to check for the presence of the deprotected species (NH2-PEG3-C2-NH2).
Issue 2: Loss of compound integrity or activity over time
Possible Cause: Degradation of the PEG linker.
Troubleshooting Steps:
-
Degas Buffers: To minimize oxidative degradation, degas your aqueous buffers prior to use to remove dissolved oxygen.
-
Use Chelators: If your buffer contains trace amounts of metal ions, consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
Protect from Light: Store solutions containing this compound in amber vials or protect them from direct light exposure.
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use.
Stability Data
| Component | Condition | Stability | Primary Degradation Pathway |
| Boc Group | Acidic pH (< 4) | Labile | Acid-catalyzed hydrolysis |
| Neutral pH (6-8) | Generally Stable | Minimal hydrolysis at room temperature | |
| Basic pH (> 8) | Generally Stable | Minimal hydrolysis at room temperature | |
| Elevated Temperature | Can accelerate hydrolysis, especially at non-optimal pH | Thermal decomposition | |
| PEG Linker | Presence of Oxygen | Susceptible to Degradation | Oxidation |
| Presence of Metal Ions | Degradation can be catalyzed | Metal-catalyzed oxidation | |
| Exposure to Light | Can promote degradation | Photodegradation | |
| Elevated Temperature | Can accelerate degradation | Thermal oxidation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, HEPES, Tris)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution with your aqueous buffer of interest to a final concentration of 1 mg/mL. Prepare enough solution for all time points.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system for analysis. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the T0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Primary degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: Monitoring NH2-PEG3-C2-Boc Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving NH2-PEG3-C2-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule containing a free primary amine, a three-unit polyethylene glycol (PEG) spacer, a two-carbon (C2) chain, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the free amine can be coupled to a ligand for a target protein, and the Boc-protected amine can be deprotected to allow for subsequent conjugation to an E3 ligase ligand.[2]
Q2: Which analytical techniques are best for monitoring the progress of a Boc protection reaction of an amino-PEG linker?
The most common and effective techniques for monitoring the consumption of the starting diamine and the formation of the mono-Boc protected product are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis.
Q3: How can I monitor the deprotection of the Boc group?
Similar to the protection reaction, the deprotection of the Boc group can be monitored by TLC, LC-MS, and NMR.[4] You will be looking for the disappearance of the starting Boc-protected material and the appearance of the deprotected product at a different retention factor (Rf) on TLC or retention time in LC-MS. NMR will show the disappearance of the characteristic Boc proton signal.
Troubleshooting Guides
Boc Protection Reaction
Issue 1: Incomplete or slow reaction
-
Potential Cause: Insufficiently anhydrous reaction conditions. Moisture can hydrolyze the Boc anhydride.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried.
-
Use anhydrous solvents.
-
Store Boc anhydride in a desiccator.[3]
-
-
Potential Cause: Poor solubility of the starting diamine.
-
Troubleshooting Steps:
-
Potential Cause: Inefficient mixing.
-
Troubleshooting Steps:
-
Ensure vigorous stirring to maintain a homogenous reaction mixture.
-
Issue 2: Formation of di-Boc protected byproduct
-
Potential Cause: Excess of Boc anhydride or prolonged reaction time.
-
Troubleshooting Steps:
-
Use a controlled stoichiometry of Boc anhydride (typically 1.0 to 1.2 equivalents).
-
Monitor the reaction closely by TLC or LC-MS and stop it once the mono-protected product is maximized.
-
Consider a "one-pot" procedure using an HCl salt of the diamine to favor mono-protection.[7]
-
Issue 3: Difficulty in purifying the product
-
Potential Cause: The product is a viscous oil or has similar polarity to the starting material or byproducts.
-
Troubleshooting Steps:
-
Column chromatography on silica gel is the standard method. A gradient elution from a less polar to a more polar solvent system is often effective.
-
If the product is an oil, ensure it is dried under high vacuum to remove all solvent.
-
Boc Deprotection Reaction
Issue 1: Incomplete deprotection
-
Potential Cause: Insufficient acid strength or concentration.
-
Troubleshooting Steps:
-
Potential Cause: Inadequate reaction time or temperature.
-
Troubleshooting Steps:
Issue 2: Observation of side products
-
Potential Cause: Alkylation of the deprotected amine by the tert-butyl cation generated during the reaction.
-
Troubleshooting Steps:
-
Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[3]
-
Experimental Protocols & Data Presentation
Monitoring Techniques Comparison
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous structural information and allows for monitoring of reaction completion by observing the appearance or disappearance of the Boc group's tert-butyl protons. | Requires a relatively pure sample. |
| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Highly sensitive and provides molecular weight confirmation of reactants and products. Ideal for monitoring complex reaction mixtures. | Can be destructive to the sample and requires specialized equipment. |
| HPLC | Separates compounds based on their interaction with a stationary phase. | Highly sensitive, selective, and provides quantitative data on reaction progress.[8] | Can be time-consuming to develop a method and requires specialized equipment. |
| TLC | Separates compounds based on polarity on a solid support. | Fast, simple, and requires minimal sample. Excellent for quick reaction checks. | Provides qualitative information only and can sometimes have issues with resolution. |
Representative Analytical Data
Table 1: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Starting Diamine (NH₂-PEG₃-C₂-NH₂) | Product (NH₂-PEG₃-C₂-NH-Boc) |
| -C(CH₃)₃ | - | ~1.44 ppm (s, 9H) |
| -PEG-CH₂- | ~3.64 ppm (m, 12H) | ~3.64 ppm (m, 12H) |
| -CH₂-NH₂ | ~2.85 ppm (t, 2H) | ~2.85 ppm (t, 2H) |
| -CH₂-NH-Boc | - | ~3.30 ppm (q, 2H) |
| -NH₂ | Variable (broad s) | Variable (broad s) |
| -NH-Boc | - | ~5.10 ppm (broad s, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Representative TLC and HPLC Data
| Compound | TLC Rf Value (10% MeOH in DCM) | HPLC Retention Time (C18 column, MeCN/H₂O gradient) |
| NH₂-PEG₃-C₂-NH₂ | ~0.1 | Shorter |
| NH₂-PEG₃-C₂-NH-Boc | ~0.5 | Longer |
| Boc-NH-PEG₃-C₂-NH-Boc | ~0.8 | Longest |
Note: These are representative values and will need to be determined experimentally.
Detailed Experimental Protocols
1. TLC Monitoring of Boc Protection
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is 5-10% methanol in dichloromethane. Triethylamine (1-2%) can be added to the eluent to reduce tailing of amines.
-
Procedure:
-
Dissolve a small amount of your reaction mixture in a suitable solvent.
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Also spot the starting material for comparison.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light and/or by staining with an appropriate stain (e.g., ninhydrin for primary amines or potassium permanganate).
-
-
Interpretation: The starting diamine will have a low Rf value (more polar), while the mono-Boc protected product will have a higher Rf. The di-Boc protected byproduct will have the highest Rf.
2. HPLC Monitoring
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.
-
Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) can be used since the PEG backbone lacks a strong chromophore.
-
Procedure:
-
Develop a gradient method that separates the starting material, product, and any byproducts.
-
Inject a small aliquot of the reaction mixture at various time points.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
-
3. LC-MS Monitoring
-
LC Conditions: Similar to HPLC conditions.
-
MS Conditions: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Procedure:
-
Inject a diluted aliquot of the reaction mixture.
-
Monitor the extracted ion chromatograms (EICs) for the expected m/z values of the starting material and the product.
-
NH₂-PEG₃-C₂-NH₂: Expected [M+H]⁺ = 235.19
-
NH₂-PEG₃-C₂-NH-Boc: Expected [M+H]⁺ = 335.24
-
4. ¹H NMR Monitoring
-
Procedure:
-
Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
-
Interpretation: The most telling sign of a successful Boc protection is the appearance of a large singlet at approximately 1.44 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
Visualizations
Caption: A typical workflow for the Boc protection of an amino-PEG linker.
Caption: A troubleshooting decision tree for common issues in Boc protection reactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. creativepegworks.com [creativepegworks.com]
Technical Support Center: Overcoming Steric Hindrance in NH2-PEG3-C2-Boc Conjugations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of the NH2-PEG3-C2-Boc linker, particularly when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its common applications?
A1: this compound is a heterobifunctional linker containing a primary amine (NH2), a three-unit polyethylene glycol (PEG3) spacer, a two-carbon ethyl spacer (C2), and a tert-butyloxycarbonyl (Boc) protected amine.[1][2][3][4][5][6][7][8] The PEG spacer enhances hydrophilicity and provides flexibility.[9] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2][3][10][11][12] The Boc protecting group allows for selective deprotection and subsequent conjugation steps.
Q2: What is steric hindrance and why is it a problem in this compound conjugations?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound conjugations, the bulky nature of either the carboxylic acid substrate or the linker itself can physically obstruct the approach of the reactive centers (the amine of the linker and the activated carboxylic acid), leading to low or no product yield.[13][14] Even with a relatively short PEG chain, the overall molecular environment can be crowded, making amide bond formation challenging.[9]
Q3: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in amide coupling reactions involving sterically hindered substrates are common.[13][14] The primary causes include:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.
-
Poor Nucleophilicity of the Amine: The reactivity of the amine on the PEG linker can be reduced by electronic effects or the steric bulk of the linker itself.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reaction time play a crucial role and may not be optimized for the specific substrates.[15]
-
Instability of Reagents or Intermediates: The activated carboxylic acid intermediate may be unstable and decompose before it can react with the amine.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and optimizing your this compound conjugation reactions when encountering low yields or reaction failure due to steric hindrance.
Issue 1: Low or No Product Formation
Initial Assessment:
-
Confirm Reagent Quality: Ensure the this compound linker, carboxylic acid, coupling reagents, and solvents are of high purity and anhydrous where necessary.
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or TLC to check for the presence of starting materials and any potential side products. This can help determine if the reaction is not proceeding at all or if it is forming undesired products.
Troubleshooting Steps & Optimization Strategies:
-
Choice of Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like EDC/DCC may be insufficient.[13][16] Consider more potent activating agents. Uronium/aminium salt-based reagents like HATU , HBTU , or COMU are often more effective for challenging couplings.[15][16]
-
Reaction Conditions Optimization:
-
Solvent: Aprotic polar solvents like DMF or DMSO are commonly used. However, for some substrates, less polar solvents like DCM might be effective.[6][17] Solvent choice can influence the conformation of the reactants and the solubility of all components.
-
Temperature: While many coupling reactions are performed at room temperature, increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier for sterically hindered substrates.[18] However, be cautious of potential side reactions or degradation at higher temperatures.
-
Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time (e.g., to 24-48 hours) may be necessary. Monitor the reaction progress to determine the optimal time.
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction without competing with the amine substrate.[13]
-
-
Activation of the Carboxylic Acid:
-
Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid with the coupling reagent and an additive like HOBt or HOAt for 15-30 minutes before adding the this compound linker. This can increase the concentration of the active ester intermediate.
-
Formation of Acyl Fluorides: For extremely hindered systems, converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH can be a successful strategy.[19][20]
-
Data Presentation: Comparison of Coupling Reagent Performance
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general performance of common coupling reagents for sterically hindered amide bond formation, which can guide your selection.
| Coupling Reagent | Class | Relative Reactivity for Hindered Substrates | Common Additives | Reported Yields (General Hindered Systems) | Key Considerations |
| EDC / DCC | Carbodiimide | Moderate | HOBt, NHS | Variable, often low to moderate | Cost-effective; can lead to N-acylurea byproduct formation.[16] |
| HATU | Uronium Salt | High | - | Good to Excellent | Highly efficient, less epimerization.[15] |
| HBTU / TBTU | Uronium Salt | High | HOBt | Good | Very effective, but can be slightly less reactive than HATU for highly hindered cases. |
| COMU | Uronium Salt | Very High | - | Excellent | Comparable or superior to HATU, good solubility.[16] |
| T3P | Phosphonic Anhydride | High | - | Good to Excellent | Byproducts are water-soluble, simplifying workup. |
| TFFH / BTFFH | Fluorinating Agent | Very High | - | Good to Excellent | Forms highly reactive acyl fluorides, suitable for very challenging couplings.[19][20] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments. These should be optimized for your specific substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for coupling a sterically hindered carboxylic acid to the this compound linker.
Materials:
-
This compound
-
Sterically hindered carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for another 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the PEG linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
If the reaction is slow, consider gentle heating to 40-50 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/NHS
This protocol is an alternative method, though it may be less effective for highly hindered substrates.[21]
Materials:
-
This compound
-
Sterically hindered carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30-60 minutes at 0 °C to form the NHS-activated ester.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the PEG linker solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up and purification are similar to the HATU protocol.
Visualizing Experimental Workflows and Relationships
To aid in understanding the experimental processes and logical connections, the following diagrams are provided.
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield conjugations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enamine.net [enamine.net]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. americapeptide.com [americapeptide.com]
- 16. bachem.com [bachem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Analysis of NH2-PEG3-C2-Boc
For researchers, scientists, and drug development professionals, establishing the purity of critical reagents is a foundational requirement for reproducible and reliable results. NH2-PEG3-C2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is no exception. Its purity directly impacts the efficiency of subsequent conjugation reactions and the quality of the final therapeutic agent. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of such compounds.
This guide provides a comparative overview of HPLC-based methods for the purity analysis of this compound. We will delve into different chromatographic strategies, present detailed experimental protocols, and discuss alternative analytical approaches to ensure a comprehensive quality assessment.
Comparison of Key HPLC Methods
The unique structure of this compound, featuring a hydrophilic polyethylene glycol (PEG) chain, a protected amine (Boc), and a free primary amine, allows for several HPLC separation strategies. The choice of method depends on the specific impurities that need to be resolved and the analytical goal (e.g., routine quality control vs. in-depth impurity profiling).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase. | Separation based on polarity. Analytes partition between a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Separation based on hydrodynamic volume (size and shape in solution). Larger molecules elute first. |
| Stationary Phase | C18 or C8 silica-based columns are most common. C4 columns can also be used for less hydrophobic compounds.[1] | Amide, diol, or unbonded silica columns. | Columns with porous particles of controlled pore size. |
| Mobile Phase | Typically a gradient of water and a more nonpolar organic solvent like acetonitrile (ACN) or methanol, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[2][3] | High percentage of organic solvent (e.g., >70% ACN) with a small amount of aqueous buffer. | An aqueous buffer, often with a specific salt concentration to minimize secondary interactions (e.g., phosphate-buffered saline). |
| Common Impurities Detected | Nonpolar impurities (e.g., starting materials with missing PEG units), more hydrophobic side-products. | Polar impurities (e.g., de-protected linker, free PEG chains). | High-molecular-weight species, such as oligomers or aggregates of the linker. |
| Advantages | High resolution, excellent reproducibility, vast library of established methods for similar compounds.[3] | Better retention of very polar compounds that elute in the void volume in RP-HPLC. | Useful for detecting polymers and aggregates without complex method development. |
| Limitations | Poor retention of highly polar impurities. The dispersity of PEG chains can sometimes lead to peak broadening.[4][5] | Can have longer equilibration times; may be more sensitive to the water content of the sample and mobile phase. | Lower resolution for small molecules of similar size; not suitable for separating impurities with the same hydrodynamic volume. |
| Recommended Detector | UV (210-220 nm for the carbamate), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).[2][6] | CAD, ELSD, MS. | Refractive Index (RI), ELSD, CAD.[7] |
Experimental Protocols
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
This method is the most robust and widely applicable for routine purity assessment of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, and UV detector. A CAD or ELSD can be used in series for universal detection, as the PEG component lacks a strong chromophore.[6][8]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1.0 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 0.2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
3. Data Analysis:
-
The purity is calculated based on the peak area percentage.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Potential impurities to look for include starting materials, byproducts from incomplete reaction, or degradation products resulting from the loss of the Boc protecting group.
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams illustrate the general HPLC workflow and a logical approach to selecting the appropriate analytical method.
Caption: A typical workflow for HPLC-based purity analysis.
Caption: Decision tree for selecting an appropriate HPLC method.
Alternative and Complementary Analytical Methods
While HPLC is the workhorse for purity determination, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the compound's quality.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities.[3] By combining the separation power of HPLC with the mass analysis of MS, one can determine the molecular weights of co-eluting peaks, providing clues to their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure of the main component.[3] It can also be used to detect and quantify impurities, especially those that may not be easily detectable by HPLC (e.g., those without a UV chromophore or with poor ionization). Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the impurity itself.
-
Charged Aerosol Detection (CAD): Since PEGylated molecules often lack strong UV chromophores, a universal detector like CAD can be invaluable.[6][9] CAD provides a response that is proportional to the mass of the analyte, regardless of its optical properties, making it excellent for quantifying all non-volatile sample components.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. lcms.cz [lcms.cz]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of NH2-PEG3-C2-Boc and Alternative Moieties
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1][2]
This guide provides a comparative analysis of the performance of the commonly used NH2-PEG3-C2-Boc linker and other alternative linkers in PROTAC-mediated protein degradation. By examining experimental data and outlining detailed protocols, we aim to provide an objective resource for the rational design and optimization of these promising therapeutic agents.
Comparative Analysis of Linker Performance
The choice of linker can dramatically impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[3] Linkers are broadly categorized into flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which often contain cyclic structures.[1][4]
Flexible Linkers: The Case for PEG and Alkyl Chains
Polyethylene glycol (PEG) linkers, like this compound, are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[2][4] The length of the PEG chain is a critical parameter that requires careful optimization for each specific target and E3 ligase pair.[5][6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[7]
Alkyl chains are another common type of flexible linker, offering synthetic tractability and chemical stability.[2] However, their hydrophobic nature can sometimes negatively impact a PROTAC's solubility and pharmacokinetic properties.[1]
Rigid Linkers: A Strategy for Enhanced Potency
Rigid linkers, which may incorporate structures like piperazine or triazole rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and leading to improved degradation efficiency.[1][4]
Quantitative Data Presentation
To illustrate the impact of linker choice, the following table summarizes representative data from studies on PROTACs targeting various proteins, highlighting the achievable degradation potencies with different linker classes. It is important to note that these comparisons are drawn from different studies and are intended to be illustrative rather than a direct comparison of this compound.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~15 | <10 | >90 | [10] |
| BRD4 | VHL | PEG | ~16 | 25-125 | >80 | [11] |
| BTK | CRBN | PEG | Not specified | 7.9 | >95 | [12] |
| BTK | VHL | Alkyl/Ether | Varied | 1-40 | Not specified | [11] |
| FLT3 | CRBN | PEG | Optimized | Potent | >90 | [7] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | 42.23-227.4 | 71.3-88.6 | [13] |
| ERα | VHL | PEG | 16 | Potent | >80 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.[14]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[14]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Quantitative Proteomics for Selectivity Analysis
This method provides a global view of protein expression changes and helps to assess the selectivity of a PROTAC.[15]
1. Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control as described for Western blotting.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
2. Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with tandem mass tags (TMT).
-
Pool the labeled samples.
3. LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using liquid chromatography.
-
Analyze the fractions by mass spectrometry to identify and quantify the relative abundance of thousands of proteins.
4. Data Analysis:
-
Process the mass spectrometry data to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
This allows for the confirmation of on-target degradation and the identification of potential off-target effects.[15]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative NMR Characterization of NH2-PEG3-C2-Boc and a Homologous PEG-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of NH2-PEG3-C2-Boc and its Shorter PEG Chain Analogue, NH2-PEG2-C2-NH-Boc, Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide provides a comprehensive comparison of the NMR characterization of two closely related polyethylene glycol (PEG) linker conjugates: this compound and NH2-PEG2-C2-NH-Boc. These compounds are widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. A thorough understanding of their structural features, as determined by NMR, is critical for quality control and the successful development of novel therapeutics. This document presents a side-by-side analysis of their ¹H and hypothetical ¹³C NMR data, detailed experimental protocols for their characterization, and a visual representation of the experimental workflow.
Comparative NMR Data Analysis
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) for this compound and its analogue, NH2-PEG2-C2-NH-Boc. While experimental ¹H NMR data for NH2-PEG2-C2-NH-Boc is available, the data for this compound is based on predicted values and known spectral characteristics of similar PEGylated compounds, as publicly available experimental spectra for this specific conjugate are limited.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | NH2-PEG2-C2-NH-Boc (Experimental) |
| Boc (t-butyl) | ~1.44 (s, 9H) | 1.45 (s, 9H) |
| -CH₂-NH₂ (terminal) | ~2.85 (t, 2H) | 3.25 (m, 2H) |
| -CH₂-CH₂-NH₂ | ~3.51 (t, 2H) | 3.38 (m, 2H) |
| PEG Chain (-O-CH₂-CH₂-O-) | ~3.64 (m, 8H) | 3.50-3.70 (m, 8H) |
| -CH₂-NH-Boc | ~3.30 (q, 2H) | - |
| -NH-Boc | ~5.20 (br s, 1H) | 5.10 (br s, 1H) |
| -NH₂ | ~1.80 (br s, 2H) | 1.80 (br m, 2H) |
Note: Predicted values for this compound are based on typical chemical shifts for similar structures. The multiplicity is indicated as s (singlet), t (triplet), q (quartet), and m (multiplet). Integration values (e.g., 9H) represent the number of protons.
Table 2: Hypothetical ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | NH2-PEG2-C2-NH-Boc (Predicted) |
| Boc (-C(CH₃)₃) | ~28.5 | ~28.5 |
| Boc (-C(CH₃)₃) | ~79.0 | ~79.0 |
| Boc (-C=O) | ~156.0 | ~156.0 |
| -CH₂-NH₂ (terminal) | ~41.5 | ~41.5 |
| PEG Chain (-O-CH₂-CH₂-O-) | ~70.0 - 70.5 | ~70.0 - 70.5 |
| -CH₂-NH-Boc | ~40.3 | ~40.3 |
| -CH₂-O- (adjacent to NH-Boc) | ~69.8 | ~69.8 |
| **-CH₂-O- (adjacent to NH₂) ** | ~73.0 | ~73.0 |
Note: These are predicted chemical shifts based on known values for similar functional groups and PEG structures. Actual experimental values may vary slightly.
Experimental Protocols
The following protocols outline the standard procedures for acquiring ¹H and ¹³C NMR spectra for the characterization of this compound and its analogues.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for these types of molecules due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility in CDCl₃ is limited.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming issues and improve spectral quality.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining high-resolution spectra.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence (zg30 or similar).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30 or similar).
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the NMR characterization of PEG-linker conjugates and the logical relationship between the compound's structure and its NMR data.
The PEG3 Spacer: A Superior Scaffold for Bifunctional Linkers in Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of the bifunctional linker is a critical determinant of success. The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the overall properties and efficacy of the conjugate. Among the various linker technologies, those incorporating short, discrete polyethylene glycol (PEG) chains, specifically the three-unit PEG3 spacer, have emerged as a superior platform. This guide provides an objective comparison of bifunctional linkers containing a PEG3 spacer against common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational drug design.
Key Advantages of PEG3 Spacers
Bifunctional linkers incorporating a PEG3 spacer offer a multitude of advantages over traditional alkyl chains and longer, more heterogeneous PEG polymers. These benefits stem from the unique physicochemical properties of the discrete PEG3 unit, which imparts a favorable balance of hydrophilicity, flexibility, and biocompatibility to the resulting conjugate.[1][2][3]
-
Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of ADCs and PROTACs is the often-hydrophobic nature of the payload or the complete conjugate, which can lead to aggregation and poor solubility in aqueous environments.[4] The hydrophilic nature of the PEG3 spacer significantly improves the water solubility of the conjugate, thereby mitigating aggregation, which is a critical factor for manufacturability, stability, and in vivo performance.[4][]
-
Improved Pharmacokinetics: The inclusion of a PEG spacer can have a profound impact on the pharmacokinetic (PK) profile of a bioconjugate.[6] PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends the circulation half-life.[6][7] This prolonged exposure can lead to greater accumulation of the therapeutic at the target site.[7]
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and other components of the conjugate from the immune system. This can lead to a reduction in the immunogenicity of the therapeutic, a significant consideration for protein-based drugs.[]
-
Optimal Flexibility and Spacing: The PEG3 linker provides a flexible and defined spacer arm, which is crucial for enabling the optimal orientation and interaction of the two connected moieties. In PROTACs, for instance, the linker length is a critical parameter for the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][8]
Comparative Performance Data
The superiority of PEGylated linkers, and the importance of linker length, is evident in numerous studies. The following tables summarize quantitative data comparing the performance of bifunctional molecules with PEG linkers of varying lengths to other linker types.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50, nM) | Maximum Degradation (Dmax, %) | Reference |
| BRD4 | CRBN | PEG | 9 (PEG2) | >5000 | ~20 | [9] |
| BRD4 | CRBN | PEG | 12 (PEG3) | <500 | >80 | [9] |
| BRD4 | CRBN | PEG | 15 (PEG4) | <500 | >90 | [9] |
| TBK1 | VHL | Alkyl/Ether | <12 | No Activity | Not Applicable | [10] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 | [9] |
| ERα | VHL | PEG | 12 | ~100 | ~90 | [10] |
| ERα | VHL | PEG | 16 | ~30 | >95 | [10] |
This table compiles data from multiple sources to illustrate the general trend of linker length optimization. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| ADC Payload | PEG Length | Plasma Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |
| MMAE | PEG2 | 100 | 0.45 | [6] |
| MMAE | PEG4 | 120 | 0.35 | [6] |
| MMAE | PEG8 | 150 | 0.25 | [6] |
| MMAE | PEG12 | 155 | 0.25 | [6] |
| MMAE | PEG24 | 160 | 0.24 | [6] |
Data is synthesized from a study evaluating the impact of PEG side chains on the pharmacokinetics of an MMAE-based ADC. The results show that longer PEG chains lead to slower clearance, with a threshold effect observed around PEG8.[6]
Visualizing the Mechanisms and Workflows
To better understand the role of the PEG3 spacer in bifunctional linkers, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Analysis of Boc and Fmoc Protecting Groups in Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a cornerstone for achieving high yields and purity. For researchers, scientists, and professionals in drug development, the choice between the two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the entire synthetic approach. This guide offers an objective, data-supported comparison of these two methodologies, complete with detailed experimental protocols and visualizations to inform synthetic strategy.
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonality: the Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[1] This key difference influences the selection of resins, side-chain protecting groups, and cleavage reagents, thereby defining two distinct chemical pathways for peptide assembly.
Performance Comparison: A Data-Driven Overview
While both methodologies are capable of producing high-quality peptides, their performance can differ based on the specific peptide sequence, its length, and inherent chemical properties such as hydrophobicity. The Fmoc strategy, with its milder deprotection conditions, has become the more prevalent approach in modern solid-phase peptide synthesis (SPPS).[2] However, the Boc strategy remains a powerful tool, particularly for complex or aggregation-prone sequences.[2][3]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., 50% TFA in DCM)[4][5] | Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl-based (Bzl) groups[2] | tert-Butyl-based (tBu) groups[2] |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[3] | Strong Acid (e.g., TFA)[3] |
| Orthogonality | Quasi-orthogonal (Boc and Bzl are both acid-labile, but at different strengths)[2] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[2] |
| Typical Peptide Yield | High, can be advantageous for difficult sequences.[6] | Generally high, with coupling efficiencies often exceeding 99%.[1] |
| Typical Crude Purity | High, but the harsh final cleavage can generate byproducts.[1] | High, though can be compromised by side reactions like aspartimide formation.[1] |
| Key Advantages | - Effective for long or aggregation-prone sequences.[2] - Lower cost of Boc-protected amino acids.[] | - Milder deprotection conditions.[2] - Compatibility with acid-sensitive modifications.[2] - Ease of automation.[2] |
| Common Side Reactions | - Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[1][8] | - Aspartimide formation. - Diketopiperazine formation at the dipeptide stage.[1] |
Experimental Workflows and Logical Relationships
The logical flow of both the Boc and Fmoc SPPS cycles can be visualized to better understand the sequence of chemical transformations.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in manual Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% (v/v) Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature to remove the Boc group.[9]
-
Wash the resin with DCM to remove residual TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of N,N-Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[1] This step is crucial to liberate the free amine for the subsequent coupling reaction.
-
Wash the resin thoroughly with DCM.
4. Amino Acid Coupling:
-
In a separate vessel, activate the next Boc-protected amino acid (typically 3-4 equivalents) with a coupling reagent such as HBTU or DCC/HOBt in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM.
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with anhydrous HF or TFMSA in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Precipitate the crude peptide with cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes at room temperature to remove the Fmoc group.[9]
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (typically 3-4 equivalents) with a coupling reagent such as HBTU or HATU in the presence of a base like DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
Deprotection and Cleavage Cocktails
The composition of the final cleavage cocktail is critical for obtaining a high-purity crude peptide and is dependent on the amino acid composition of the sequence.
| Strategy | Reagent | Composition | Purpose |
| Boc | HF Cleavage | Anhydrous Hydrofluoric Acid (HF), Anisole (scavenger) | Cleavage from resin and removal of Bzl-type side-chain protecting groups. |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), Thioanisole (scavenger) | Alternative to HF for cleavage and deprotection. | |
| Fmoc | Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) | A "universal" cleavage cocktail for peptides with a variety of sensitive residues. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A common, less odorous cocktail for peptides without Cysteine. | |
| TFA/EDT/H₂O | TFA / 1,2-ethanedithiol (EDT) / Water (95:2.5:2.5) | Recommended for peptides containing Cysteine. |
Conclusion
The choice between Boc and Fmoc protecting groups in peptide synthesis is a nuanced decision that depends on the specific requirements of the target peptide. The Fmoc/tBu strategy has become the predominant method due to its milder deprotection conditions and true orthogonality, which are particularly beneficial for the synthesis of complex and modified peptides.[1] However, the Boc/Bzl approach remains a valuable and sometimes superior strategy for the synthesis of long or hydrophobic peptides that are prone to aggregation. A thorough understanding of the chemical principles, potential side reactions, and optimization of protocols for each strategy is paramount for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.
References
The Impact of PEGylation on PROTAC Efficacy: A Comparative Guide to Molecules Synthesized with Amine-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The design of a PROTAC is a multi-component challenge, with the linker connecting the target-binding and E3 ligase-recruiting moieties playing a pivotal role in its efficacy. This guide provides a comparative analysis of the biological activity of molecules synthesized with the polyethylene glycol (PEG)-based linker, NH2-PEG3-C2-Boc, and its alternatives, supported by experimental data.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology, and numerous PROTACs have been developed to induce its degradation. The following data summarizes the performance of BRD4-targeting PROTACs synthesized with different linkers, providing a basis for comparison with molecules synthesized using a tri-ethylene glycol (PEG3) based linker like this compound.
| PROTAC ID | Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| B24 | 2-unit PEG | BRD4 | Cereblon | 0.4 | 92.3 | MV4-11 | [1] |
| PROTAC 1 | Optimized PEG | BRD4 | Cereblon | < 1 | >90 | Burkitt's lymphoma | [2] |
| A1874 | 13-atom PEG | BRD4 | MDM2 | < 100 | >98 | HCT116 | [3] |
| ARV-771 | Not Specified | BRD2/3/4 | VHL | < 5 | >90 | Prostate cancer cells | [3] |
| Compound with 5-methylene unit linker | Alkyl | SOS1 | Not Specified | Potent | Complete | NCI-H358 | [4] |
Note: The data presented is a compilation from different studies and serves as a representative comparison. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Key Observations:
-
Potency: PROTACs incorporating PEG linkers, such as B24 and PROTAC 1, demonstrate high potency in degrading BRD4, with DC50 values in the nanomolar and even sub-nanomolar range.[1][2]
-
Efficacy: High maximal degradation (Dmax) levels, often exceeding 90%, are achievable with PEG-ylated PROTACs, indicating near-complete elimination of the target protein.[1][2][3]
-
Linker Length and Composition: The length and chemical nature of the linker significantly impact degradation efficiency. For instance, a PROTAC with a 13-atom PEG linker (A1874) showed potent BRD4 degradation.[3] In contrast, for other targets like SOS1, an alkyl linker with five methylene units was found to be optimal.[4] This highlights that the ideal linker is target and E3 ligase dependent.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of molecules synthesized with PEG-based linkers.
Western Blot Analysis for BRD4 Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction in BRD4 protein levels following treatment with a PROTAC.
Materials:
-
Cell line expressing BRD4 (e.g., MV4-11, HCT116)
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon, anti-VHL) for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot analysis (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase or a control IgG overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the target protein (e.g., BRD4) and the E3 ligase.
Visualizing the Molecular Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating these molecules.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Primary Amine Crosslinking Reagents
For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins and other biomolecules is an indispensable technique. By forming stable bonds between molecules, crosslinking reagents can be used to probe protein-protein interactions, stabilize protein complexes for structural analysis, and construct antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of common crosslinking reagents that target primary amines, which are abundantly available on the N-terminus of proteins and the side chains of lysine residues.
This guide will delve into the chemical properties, reaction mechanisms, and applications of various amine-reactive crosslinkers. Detailed experimental protocols for key applications and quantitative data are provided to facilitate the selection of the most suitable reagent for your research needs.
Comparison of Common Amine-Reactive Crosslinkers
The choice of a crosslinking reagent is dictated by several factors, including the desired spacer arm length, water solubility, cell membrane permeability, and whether a cleavable or non-cleavable linkage is required. The following tables summarize the key properties of commonly used homobifunctional and heterobifunctional crosslinkers for primary amines.
Homobifunctional Amine-Reactive Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with similar functional groups.[1] They are particularly useful for studying protein-protein interactions and creating protein polymers.[1]
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (reducible) | No | Yes |
| Dimethyl pimelimidate | DMP | 259.17 | 9.2 | No | Yes | Yes |
| Glutaraldehyde | 100.12 | ~7.5 | No | Yes | Yes |
Heterobifunctional Amine-Reactive Crosslinkers
Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[2] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[2] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[2]
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive End 1 (Target) | Reactive End 2 (Target) | Cleavable? | Water-Soluble? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester (Amine) | Maleimide (Sulfhydryl) | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | No | Yes |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | Yes (reducible) | No |
| N-succinimidyl S-acetylthioacetate | SATA | 231.23 | N/A (Mod. Reagent) | NHS ester (Amine) | Thiol (after deprotection) | N/A | No |
Reaction Chemistry of Amine-Reactive Crosslinkers
The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes.
-
NHS Esters: These are the most widely used amine-reactive groups due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide.[3] The optimal pH for this reaction is typically between 7.2 and 8.5.[2][3] It is important to note that NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[2]
-
Imidoesters: These crosslinkers react with primary amines to form amidine bonds. A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[2] The reaction is most efficient at a more alkaline pH, typically between 8 and 10.[4]
-
Glutaraldehyde: This dialdehyde is a widely used crosslinker that reacts with primary amines and other nucleophilic groups.[5] The reaction mechanism is complex and can involve the formation of Schiff bases and subsequent polymerization.[5] While effective, glutaraldehyde can be less specific than NHS esters and may lead to a higher degree of protein modification.[6]
Experimental Protocols
The following are detailed protocols for common applications using amine-reactive crosslinkers. Optimization may be necessary for specific applications.
Protocol 1: Crosslinking of Proteins for Protein-Protein Interaction Analysis using DSS
This protocol is suitable for identifying protein-protein interactions in a purified protein complex or cell lysate.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
Disuccinimidyl suberate (DSS).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
SDS-PAGE reagents.
-
Mass spectrometer and associated reagents.
Procedure:
-
Protein Sample Preparation: Prepare the purified protein sample(s) in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. Ensure the buffer does not contain primary amines (like Tris or glycine).
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7] The optimal incubation time and temperature may need to be determined empirically.
-
Quenching the Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[7] Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.[7]
-
Analysis: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of crosslinked peptides, proceed with in-gel or in-solution digestion of the protein sample followed by mass spectrometry analysis.[8]
Protocol 2: Two-Step Heterobifunctional Crosslinking using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule (e.g., a peptide with a terminal cysteine).
Materials:
-
Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Sulfhydryl-containing molecule (Molecule 2).
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Reaction buffer for maleimide reaction: PBS, pH 6.5-7.5.
Procedure:
-
Activation of Protein 1:
-
Dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Removal of Excess Crosslinker: Remove unreacted SMCC from the activated Protein 1 by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2-7.5.[9]
-
Conjugation to Molecule 2:
-
Immediately add the sulfhydryl-containing Molecule 2 to the purified, maleimide-activated Protein 1.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a reaction buffer with a pH of 6.5-7.5.[10]
-
-
Quenching and Purification: If desired, the reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol. Purify the final conjugate using size-exclusion chromatography or another suitable method.
Protocol 3: Co-Immunoprecipitation with In Situ Crosslinking using BS3
This protocol is designed to capture transient or weak protein-protein interactions within a cellular context.
Materials:
-
Cultured cells.
-
PBS (Phosphate-Buffered Saline), ice-cold.
-
Bis(sulfosuccinimidyl) suberate (BS3).
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Primary antibody against the protein of interest.
-
Protein A/G agarose or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
In Situ Crosslinking:
-
Quenching: Quench the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[7]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the primary antibody for 1-2 hours or overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the protein of interest and its interacting partners.
Visualizing Experimental Workflows
Understanding the sequence of steps in a crosslinking experiment is crucial for successful execution. The following diagrams, generated using the DOT language, illustrate common experimental workflows.
Caption: Workflow for protein interaction analysis using crosslinking-mass spectrometry.
Caption: Workflow for co-immunoprecipitation with in situ crosslinking.
Conclusion
The selection of an appropriate amine-reactive crosslinker is a critical step in experimental design. By understanding the chemical properties and reaction mechanisms of different crosslinkers, researchers can choose the optimal reagent to achieve their scientific goals. This guide provides a foundation for comparing common crosslinkers and offers detailed protocols to facilitate their use in the laboratory. For novel applications, empirical optimization of reaction conditions is always recommended to ensure the highest quality data.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pronounced toxicity differences between homobifunctional protein cross-linkers and analogous monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Journal of Brief Ideas [beta.briefideas.org]
Safety Operating Guide
Proper Disposal of NH2-PEG3-C2-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of NH2-PEG3-C2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, requires careful handling due to its potential hazards. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.
Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Consequently, the following precautionary measures should be taken:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Disposal Procedures
The proper disposal route for this compound is dictated by its chemical properties and any potential contamination with other hazardous substances. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier for detailed guidance.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific product you are using is the primary source of information for safe handling and disposal.
-
Evaluate for Contamination: Determine if the this compound waste is mixed with any other chemicals. If it is contaminated with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.
-
Segregate Waste: Amine-containing waste should be kept separate from other chemical wastes, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[2][3]
-
Containerization:
-
Use a designated, compatible, and properly sealed waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[2][4]
Important Considerations:
-
Do Not Dispose Down the Drain: Amine compounds should not be disposed of in the sanitary sewer system as they can be harmful to aquatic life.[2][5]
-
PEG Component: While polyethylene glycol (PEG) itself is generally considered to have low toxicity and to be biodegradable, this does not apply when it is part of a more complex molecule with its own hazards or when it is mixed with other hazardous chemicals.[6][7]
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[8][9] If the disposal process involves any chemical treatment, the reactivity of this group should be considered.
Quantitative Data Summary
For quick reference, the key hazard and precautionary codes for this compound are summarized below.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. NH2-PEG3-C2-NH-Boc | 101187-40-0 [sigmaaldrich.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Essential Safety and Operational Guide for Handling NH2-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NH2-PEG3-C2-Boc, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling of this compound (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Prevents skin contact, which can cause irritation or burns. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes that could cause serious damage.[2][3] |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length pants and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required. | Protects against inhalation of harmful vapors or mists.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, a closely related compound.[2]
-
Ensure a chemical spill kit appropriate for amines is readily available.
-
Verify that an accessible safety shower and eye wash station are present.
-
-
Handling :
-
Don all required PPE as detailed in the table above.
-
All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the generation of aerosols and splashes.
-
Keep all containers tightly closed when not in use.
-
-
Storage :
-
Store in a cool, well-ventilated, and dark place.
-
The recommended storage temperature is 2-8°C under an inert atmosphere.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms such as coughing, shortness of breath, or headache occur, seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][3] Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination. All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any solid this compound and contaminated disposable items (e.g., pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste : Collect solutions of this compound in a designated container for non-halogenated organic waste. Do not mix with other waste streams.[4]
-
-
Spill Management :
-
In case of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[4]
-
Carefully collect the absorbed material into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]
-
-
Final Disposal :
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
